1-Propionylpyrrolidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propanoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOGFHQPAHSMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394307 | |
| Record name | 1-propionylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59785-64-7 | |
| Record name | 1-propionylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59785-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Propionylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Propionylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characteristics, and potential applications of N-acyl amino acid derivatives. Due to the limited availability of specific experimental data for this compound, information for the parent compound, D-proline, is provided for comparative purposes where necessary.
Chemical and Physical Properties
This compound, also known by its IUPAC name (2R)-1-propanoylpyrrolidine-2-carboxylic acid or as 1-propionyl-D-proline, is a modified amino acid. The addition of a propionyl group to the nitrogen atom of the pyrrolidine ring significantly influences its conformational properties and potential biological activity.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-1-propanoylpyrrolidine-2-carboxylic acid | |
| Synonyms | 1-Propionyl-D-proline | |
| CAS Number | 59785-64-7 | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
Table 2: Physical Properties of this compound and Related Compounds
| Property | This compound | D-Proline (for comparison) | Source |
| Melting Point | Data not available | 221 °C (decomposes) | [2] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available | Soluble in water | |
| pKa | Data not available | 1.99 (carboxyl), 10.60 (amino) |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, a general method for the N-acylation of proline can be adapted for its synthesis. The following is a representative protocol based on standard acylation procedures.
General Protocol for the N-Acylation of D-Proline
This protocol describes a general procedure for the acylation of the secondary amine of proline using an acyl chloride.
Materials:
-
D-Proline
-
Propionyl chloride
-
A suitable base (e.g., triethylamine or sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve D-proline in the chosen solvent containing the base. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
-
Acylation: Cool the solution in an ice bath. Slowly add propionyl chloride dropwise to the stirred solution. The reaction is exothermic and maintaining a low temperature is important to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylic acid and separates it from any remaining basic components.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Logical Relationships and Workflows
The synthesis of this compound is a straightforward chemical transformation. The logical workflow for its preparation and subsequent analysis is depicted below.
References
Spectroscopic Profile of 1-Propionylpyrrolidine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Propionylpyrrolidine-2-carboxylic acid, a molecule of interest in various research and development domains. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a foundational resource for the characterization and analysis of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: a pyrrolidine ring, a carboxylic acid, and a propionyl amide moiety.
Table 1: Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, which is highly dependent on the solvent and concentration.[1][2][3][4]
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -COOH | 10.0 - 13.0 | Broad Singlet |
| H-2 (pyrrolidine) | ~4.5 | Doublet of Doublets |
| -N-CH₂- (pyrrolidine) | 3.2 - 3.6 | Multiplet |
| -CH₂-CH₂- (pyrrolidine) | 1.8 - 2.2 | Multiplet |
| -CO-CH₂- (propionyl) | ~2.4 | Quartet |
| -CH₃ (propionyl) | ~1.1 | Triplet |
Table 2: Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide are expected to be the most downfield signals. Saturated aliphatic carbons of the pyrrolidine and propionyl groups will appear in the upfield region.[1][2][4]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C OOH | 170 - 185 |
| -N-C O- | 170 - 175 |
| C -2 (pyrrolidine) | 58 - 62 |
| -N-C H₂- (pyrrolidine) | 45 - 50 |
| -C H₂-C H₂- (pyrrolidine) | 20 - 35 |
| -CO-C H₂- (propionyl) | 28 - 33 |
| -C H₃ (propionyl) | 8 - 12 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is characterized by the vibrational frequencies of the functional groups. The carboxylic acid O-H stretch will be a very broad band, a hallmark of this functional group due to hydrogen bonding.[5][6][7] The two carbonyl groups (acid and amide) will show strong absorption bands.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O (Amide) | 1630 - 1680 | Strong |
| C-N | 1180 - 1360 | Medium |
| C-O | 1210 - 1320 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) is expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the propionyl group, or parts of the pyrrolidine ring.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 172.10 | Molecular ion (positive mode) |
| [M-H]⁻ | 170.08 | Molecular ion (negative mode) |
| [M-COOH]⁺ | 126.10 | Loss of the carboxylic acid group |
| [M-C₃H₅O]⁺ | 114.06 | Loss of the propionyl group |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrument and sample characteristics.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[8][9][10] For carboxylic acids, DMSO-d₆ is often a good choice to observe the acidic proton. If any solid particles are present, filter the solution into the NMR tube.[9]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required compared to ¹H NMR.[10]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum.
Procedure:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 0.5-5 µM) in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[12][13]
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.[12][14]
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The instrument will detect the mass-to-charge ratios of the ions generated. For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [app.jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. echemi.com [echemi.com]
- 8. How To [chem.rochester.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. Rutgers_MS_Home [react.rutgers.edu]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. phys.libretexts.org [phys.libretexts.org]
An In-depth Technical Guide on the Potential Biological Role of 1-Propionylpyrrolidine-2-carboxylic acid
Disclaimer: Direct research on the biological role of 1-Propionylpyrrolidine-2-carboxylic acid is limited. This document extrapolates potential functions based on the known roles of its parent molecule, L-proline, and the broader class of N-acyl amino acids. The information presented should be considered a theoretical framework for future research.
Introduction
This compound is a derivative of the proteinogenic amino acid L-proline. Proline is unique among the 20 common amino acids due to its secondary amine, which forms a pyrrolidine ring.[1] This rigid structure confers distinct conformational properties to peptides and proteins.[1] The addition of a propionyl group to the nitrogen atom of the pyrrolidine ring, forming an N-acyl amino acid, has the potential to significantly alter its biological activity, transforming it from a structural component into a signaling molecule. N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles.[2][3][4]
The Foundational Role of L-Proline
To understand the potential biological significance of this compound, it is crucial to first consider the multifaceted roles of L-proline.[5][6]
Table 1: Summary of Key Biological Roles of L-Proline
| Biological Process | Description | Key Functions |
| Protein Structure | Proline's rigid ring structure disrupts alpha-helices and beta-sheets, often found in turns and loops of proteins. It is a major component of collagen.[1][7] | - Collagen synthesis and stability- Proper protein folding- Maintenance of connective tissue, joints, and tendons[1][7] |
| Metabolism & Energy | Proline can be catabolized to glutamate and subsequently to α-ketoglutarate, which enters the Krebs cycle for energy production. | - Cellular energy source- Precursor for the synthesis of other amino acids |
| Cell Signaling | Proline and its metabolites can act as signaling molecules, influencing cellular processes. | - Regulation of cell proliferation and differentiation- Modulation of redox status through the generation of reactive oxygen species (ROS) during its metabolism[6] |
| Stress Response | Proline acts as an osmoprotectant, helping cells to survive under osmotic stress. | - Protection against cellular damage from environmental stressors |
| Wound Healing | As a critical component of collagen, proline is essential for the repair of tissues.[8] | - Synthesis of new collagen fibers at the site of injury[8] |
| Immune Response | Proline is involved in immune responses and has antioxidant properties.[8] | - Protection of cells from oxidative damage |
Proline Metabolism: A Potential Target for Modulation
The metabolic pathway of proline is a tightly regulated process involving several key enzymes. The potential influence of N-acylation on this pathway is an area for future investigation.
N-Acyl Amino Acids: A Class of Signaling Lipids
The acylation of amino acids, such as the propionylation of proline, creates a class of molecules known as N-acyl amino acids (NAAAs). These are endogenous signaling molecules with a wide range of biological activities.[2][3][4] The fatty acid chain enhances the lipophilicity of the amino acid, enabling it to interact with cell membranes and lipid-binding proteins.
Table 2: General Functions of N-Acyl Amino Acids
| Functional Class | Examples | Potential Biological Roles |
| Neuromodulators | N-arachidonoyl-serine, N-arachidonoyl-glycine | - Neuroprotection- Analgesia- Regulation of synaptic transmission[9] |
| Anti-inflammatory | N-palmitoyl-ethanolamine (PEA) | - Reduction of inflammation and pain |
| Metabolic Regulators | N-oleoyl-ethanolamine (OEA) | - Regulation of appetite and body weight |
| Vasodilators | N-arachidonoyl-serine | - Regulation of blood pressure[9] |
Hypothesized Biological Role of this compound
Given the lack of direct experimental data, the biological role of this compound can be hypothesized based on the principles of N-acylation and the known functions of proline.
-
Cell Signaling: The addition of the propionyl group likely increases the lipophilicity of proline, potentially enabling it to cross cell membranes more readily and interact with intracellular signaling pathways. It could act as a ligand for G-protein coupled receptors (GPCRs) or other receptors, similar to other NAAAs.
-
Modulation of Proline Metabolism: this compound could potentially inhibit or modulate the enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) or P5C synthase. This could alter cellular proline concentrations and impact processes that are dependent on proline availability.
-
Neuroactivity: Given that proline has neuromodulatory effects and many NAAAs are neuroactive, this compound could potentially have effects on the central nervous system. Its ability to cross the blood-brain barrier would be a key determinant of such activity.
-
Antimicrobial Activity: Some studies have shown that pyrrolidone derivatives can exhibit antimicrobial properties.[10][11] It is plausible that this compound could have similar activities.
Experimental Protocols for Future Investigation
To elucidate the biological role of this compound, a systematic experimental approach is required.
1. In Vitro Receptor Screening:
-
Objective: To identify potential receptor targets.
-
Methodology: Screen a library of known receptors, particularly GPCRs, with this compound to identify any binding interactions. This can be done using radioligand binding assays or functional assays that measure downstream signaling events (e.g., cAMP or calcium mobilization).
2. Cellular Assays:
-
Objective: To assess the effect on cell viability, proliferation, and signaling.
-
Methodology: Treat various cell lines (e.g., neuronal cells, immune cells, cancer cells) with this compound and measure changes in cell viability (MTT assay), proliferation (BrdU incorporation), and activation of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using techniques like Western blotting or reporter gene assays.
3. Enzyme Inhibition Assays:
-
Objective: To determine if the compound modulates proline metabolic enzymes.
-
Methodology: Purify or obtain commercially available proline dehydrogenase (PRODH) and P5C synthase. Conduct enzyme kinetics studies in the presence of varying concentrations of this compound to determine if it acts as an inhibitor or activator.
4. In Vivo Studies:
-
Objective: To evaluate the physiological effects in a whole organism.
-
Methodology: Administer this compound to animal models (e.g., mice or rats) and observe for behavioral changes, effects on metabolic parameters (e.g., blood glucose, lipids), and potential anti-inflammatory or analgesic effects in relevant disease models.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for an N-acyl amino acid like this compound, based on the known mechanisms of other NAAAs.
References
- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylamides - Wikipedia [en.wikipedia.org]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 6. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
1-Propionylpyrrolidine-2-carboxylic Acid: A Review of Current Knowledge and Future Research Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propionylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, is a compound of interest within the broader class of proline analogues. Despite its availability as a research chemical, detailed studies elucidating its specific mechanism of action are notably absent in publicly available scientific literature. This technical guide synthesizes the current understanding of this molecule, drawing from information on its chemical properties and the well-established biological roles of its parent compound, proline, and related derivatives. This document aims to provide a foundational resource for researchers and professionals in drug development by summarizing existing data, highlighting significant knowledge gaps, and proposing avenues for future investigation into its pharmacological effects.
Introduction
Proline and its derivatives are crucial in a multitude of biological processes. The unique cyclic structure of the proline ring imparts significant conformational rigidity, influencing protein folding and stability.[1] Proline metabolism is also deeply integrated with cellular signaling, stress response, and energy production.[2] Modifications to the proline structure, such as the N-acylation seen in this compound, can significantly alter its physicochemical properties and biological activity. While the propionyl modification is a subject of interest in medicinal chemistry, its specific impact on the biological function of the proline scaffold is not well-documented.
Chemical and Physical Properties
A comprehensive understanding of a compound's mechanism of action begins with its fundamental chemical and physical characteristics. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [3] |
| Molecular Weight | 171.19 g/mol | [3] |
| CAS Number | 59785-64-7 | [3] |
| Classification | Proline derivative, N-acyl amino acid | [3] |
The structure of this compound is characterized by a pyrrolidine ring, a carboxylic acid group at the 2-position, and a propionyl group attached to the nitrogen atom.
Putative Mechanism of Action: An Extrapolation from Related Compounds
Direct experimental evidence detailing the mechanism of action of this compound is currently unavailable. However, based on general principles of pharmacology and the known activities of related molecules, several hypotheses can be formulated. It is generally proposed that the compound may interact with specific molecular targets, potentially acting as a substrate or inhibitor for certain enzymes, thereby affecting metabolic pathways.[3]
Given its structural similarity to proline, it is plausible that this compound could interfere with proline-dependent biological processes. Proline metabolism is integral to cellular functions such as redox balance and ATP production.[4] Therefore, this compound could potentially modulate enzymes involved in proline biosynthesis or catabolism.
Furthermore, proline-rich motifs are critical for protein-protein interactions, which are fundamental to signal transduction.[1] The N-propionyl group could influence the binding of the pyrrolidine ring to proline-recognizing domains, thereby modulating cellular signaling pathways.
Experimental Protocols: A Call for Future Research
The lack of published studies on the mechanism of action of this compound necessitates the design and execution of foundational experiments. Below are suggested protocols for initial investigations.
4.1. Enzyme Inhibition Assays
-
Objective: To determine if this compound inhibits key enzymes in proline metabolism, such as proline dehydrogenase (PRODH) or Δ1-pyrroline-5-carboxylate synthetase (P5CS).
-
Methodology:
-
Recombinant human PRODH and P5CS would be expressed and purified.
-
Enzyme activity would be measured using established spectrophotometric or fluorometric assays.
-
A dose-response curve would be generated by incubating the enzymes with varying concentrations of this compound.
-
IC₅₀ values would be calculated to quantify the inhibitory potency.
-
4.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify potential intracellular protein targets of this compound.
-
Methodology:
-
Intact cells would be treated with the compound or a vehicle control.
-
The cells would be heated to various temperatures, causing protein denaturation and aggregation.
-
The remaining soluble proteins at each temperature would be analyzed by SDS-PAGE and Western blotting or by mass spectrometry.
-
A shift in the melting temperature of a protein in the presence of the compound would indicate a direct binding interaction.
-
4.3. Global Metabolomic Profiling
-
Objective: To assess the impact of this compound on cellular metabolism.
-
Methodology:
-
Cultured cells would be treated with the compound for a defined period.
-
Cellular metabolites would be extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS).
-
Changes in the levels of metabolites in proline-related and other pathways would be quantified to reveal the compound's metabolic effects.
-
Conclusion and Future Directions
This compound represents a molecule with unexplored biological potential. While its precise mechanism of action remains to be elucidated, its structural relationship to proline suggests a number of plausible avenues for investigation. The immediate future for research on this compound should focus on systematic screening to identify its molecular targets and characterize its effects on cellular pathways. The experimental approaches outlined in this guide provide a starting point for such investigations. A thorough understanding of its mechanism of action is a prerequisite for any potential therapeutic development. The scientific community is encouraged to undertake these foundational studies to unlock the potential of this and other N-acyl proline derivatives.
References
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 59785-64-7 | Benchchem [benchchem.com]
- 4. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
A Technical Guide to the Stereochemistry of 1-Propionylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propionylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, possesses a chiral center at the C-2 position of the pyrrolidine ring, leading to the existence of (S) and (R) enantiomers. The stereochemistry of this compound is of significant interest in medicinal chemistry and drug development, as the biological activity of chiral molecules is often enantiomer-dependent. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiral separation, and conformational analysis. Detailed experimental protocols and quantitative data for the enantiomers are presented to aid researchers in their scientific endeavors.
Introduction to the Stereochemistry
This compound, also known as N-propionylproline, is a chiral molecule due to the asymmetric carbon atom at the 2-position of the pyrrolidine ring. This gives rise to two enantiomers: (2S)-1-propionylpyrrolidine-2-carboxylic acid (L-form) and (2R)-1-propionylpyrrolidine-2-carboxylic acid (D-form). The rigid five-membered ring structure of the proline core restricts conformational freedom, and the N-propionyl group further influences the molecule's three-dimensional structure and potential for intermolecular interactions.
The orientation of the carboxylic acid group and the propionyl group relative to the pyrrolidine ring is crucial for the molecule's interaction with biological targets. The cis and trans conformations of the amide bond between the propionyl group and the nitrogen atom are a key feature of N-acylproline derivatives, with the trans conformation generally being more stable.[1]
Synthesis of Enantiomerically Enriched this compound
The synthesis of enantiomerically pure or enriched this compound can be achieved through two primary strategies: stereoselective synthesis starting from a chiral precursor or chiral resolution of a racemic mixture.
Stereoselective Synthesis
A common approach to stereoselective synthesis involves the acylation of the corresponding enantiomer of proline (L-proline or D-proline) with propionyl chloride or propionic anhydride.
Experimental Protocol: Synthesis of (S)-1-Propionylpyrrolidine-2-carboxylic Acid
-
Materials: L-proline, propionyl chloride, sodium hydroxide, diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve L-proline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2 with 2 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
A similar procedure can be followed using D-proline to synthesize (R)-1-propionylpyrrolidine-2-carboxylic acid. An enzymatic approach has also been reported for the synthesis of N-propionyl-L-proline from L-proline and sodium propionate using an N-acyl-L-proline acylase.[2]
Chiral Resolution of Racemic this compound
Racemic this compound can be synthesized from racemic proline. The resulting mixture of enantiomers can then be separated using chiral resolution techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of N-acyl amino acids.[3]
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or similar column, is recommended.[3]
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) is typically used for normal-phase chromatography. For the separation of proline derivatives, a mobile phase composition of hexane, ethanol, and 0.1% TFA has been shown to be effective.[3][4]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.
-
Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.
-
Temperature: The column temperature can be varied to optimize the separation.
Quantitative Data of Enantiomers
While specific quantitative data for the individual enantiomers of this compound are not widely reported, data from closely related compounds can provide valuable estimates.
| Property | (S)-Enantiomer (L-form) | (R)-Enantiomer (D-form) | Reference Compound |
| Specific Rotation [α]D | Expected to be negative | Expected to be positive | N-acetyl-L-proline: -86° (c=1, EtOH)[5] |
| Melting Point (°C) | Not reported | Not reported | L-Proline: 221 °C (dec.)[6] |
| HPLC Retention Time | Enantiomer-specific | Enantiomer-specific | Dependent on chiral column and conditions |
Note: The specific rotation of the propionyl derivative may differ from the acetyl derivative due to the change in the acyl group. The specific rotation for L-proline is approximately -85° and for D-proline is approximately +85° in water.[7][8]
Conformational Analysis
The conformation of this compound is influenced by the puckering of the pyrrolidine ring and the cis/trans isomerization of the amide bond. X-ray crystal structure analysis of N-propionylproline has shown that the molecule can adopt a Cγ-exo (Cγ-endo) conformation.[1] NMR spectroscopy is a powerful tool for studying the conformational dynamics in solution, as the cis and trans isomers are often observable as distinct species.[9]
Visualizations
Stereoisomers of this compound
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Workflow for Chiral HPLC Resolution
Caption: A typical workflow for the chiral resolution of enantiomers using HPLC.
Conclusion
The stereochemistry of this compound is a critical aspect for its application in research and development. Understanding the synthesis of its enantiomers, methods for their separation, and their conformational properties is essential for elucidating structure-activity relationships. While specific quantitative data for this compound is limited, this guide provides a solid foundation based on established principles and data from closely related analogs, enabling researchers to design and execute experiments with a greater understanding of its stereochemical behavior.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Proline EMPROVE EXPERT Ph Eur,JP,USP 147-85-3 [sigmaaldrich.com]
- 8. D-Proline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Propionylpyrrolidine-2-carboxylic acid physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propionylpyrrolidine-2-carboxylic acid, also known as 1-propionyl-D-proline, is a derivative of the amino acid D-proline. As a member of the N-acyl amino acid family, it is of interest to researchers in fields such as medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside relevant experimental context.
Chemical and Physical Properties
Precise experimental data for this compound is limited in publicly available literature. The following table summarizes key identifiers and some predicted physical properties.
| Property | Value | Source |
| CAS Number | 59785-64-7 | [1][2] |
| Molecular Formula | C₈H₁₃NO₃ | [1][2] |
| Molecular Weight | 171.19 g/mol | [1] |
| IUPAC Name | (2R)-1-propanoylpyrrolidine-2-carboxylic acid | |
| Predicted Boiling Point | 371.3 °C at 760 mmHg | [2] |
| Predicted Density | 1.224 g/cm³ | [2] |
| Predicted Flash Point | 178.3 °C | [2] |
| Predicted Refractive Index | 1.512 | [2] |
Spectroscopic Characteristics
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.[3] The C-O stretch is typically observed in the 1320-1210 cm⁻¹ region.[3] For an N-acyl derivative, the amide carbonyl absorption would also be present, typically in the range of 1680-1630 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the carboxylic acid proton is highly deshielded and typically appears as a broad singlet between 10 and 13 ppm.[4] Protons on the carbon alpha to the carbonyl group of a carboxylic acid derivative generally resonate in the 2.0-3.0 ppm region.[5] In ¹³C NMR, the carbonyl carbon of a carboxylic acid is characteristically found in the 160-180 ppm range.[4]
Mass Spectrometry
The mass spectrum of a carboxylic acid derivative would be expected to show a molecular ion peak, although it may be weak. A common fragmentation pattern for carboxylic acids involves the loss of the carboxyl group.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, a general approach would involve the acylation of D-proline. A patent describes the synthesis of N-acyl-L-proline derivatives, which could be adapted for the D-enantiomer. The process involves the reaction of L-proline with the corresponding carboxylic acid in a buffered solution, catalyzed by a specific N-acyl-L-proline acylase.[6] Another patent details a general method for synthesizing D-proline, which could then be used as a starting material for acylation.[7]
A plausible synthetic route is outlined in the workflow below.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and associated signaling pathways of this compound are not available in the current literature. However, research on related N-acyl amino acids provides some context. N-acyl amino acids are a class of signaling lipids with diverse biological functions.[8] For instance, the tripeptide N-acetyl proline-glycine-proline (ac-PGP) is a chemoattractant that acts on the CXCR2 receptor, playing a role in inflammation and neurodegeneration.[9] It is plausible that other N-acyl proline derivatives could interact with various cellular targets.
The metabolism of propionyl-CoA, a key intermediate in cellular metabolism, is linked to the catabolism of certain amino acids.[10][11][12] While this is distinct from the direct activity of this compound, it highlights the broader biological relevance of propionyl groups in amino acid metabolism.
A proposed signaling pathway for proline-induced toxicity in plants involves the activation of Ca²⁺ influx and the generation of reactive oxygen species (ROS) via NADPH oxidase.[13] It is important to note that this is a general pathway for proline and not specific to its N-acyl derivatives.
The following diagram illustrates a generalized signaling concept for N-acyl amino acids based on known interactions of similar molecules.
Conclusion
This compound is a compound for which basic chemical identifiers are known, but comprehensive experimental data on its physical, chemical, and biological properties are lacking in the public domain. The information provided in this guide, based on the properties of related compounds, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully characterize this molecule and to explore its potential applications in drug development and other scientific disciplines.
References
- 1. bondchemistry.com [bondchemistry.com]
- 2. echemi.com [echemi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 7. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. Amino acid metabolism in patients with propionic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
1-Propionylpyrrolidine-2-carboxylic Acid: An Overview of a Proline Derivative with Undetermined Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propionylpyrrolidine-2-carboxylic acid, a synthetic derivative of the amino acid proline, is a molecule of interest within chemical synthesis and drug discovery. Its structural similarity to proline, a crucial component of many biological processes, suggests potential for biological activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific therapeutic applications. While derivatives of pyrrolidine-2-carboxylic acid have shown promise in various therapeutic areas, including as antimicrobial and neuroprotective agents, specific data for the 1-propionyl substituted compound is not available.
This technical guide aims to provide a thorough overview of the current, albeit limited, state of knowledge regarding this compound. Due to the absence of dedicated preclinical or clinical studies, this document will focus on the foundational aspects of the molecule and the broader context of related compounds, highlighting the significant opportunities for future research.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 1-propanoylpyrrolidine-2-carboxylic acid |
| Synonyms | N-Propionylproline, 1-Propionyl-L-proline, 1-Propionyl-D-proline |
| CAS Number | 59785-64-7 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Structure | A pyrrolidine ring with a propionyl group attached to the nitrogen atom and a carboxylic acid group at position 2. |
Potential Therapeutic Applications: A Landscape of Possibilities
While no direct evidence supports specific therapeutic uses for this compound, the activities of related proline and pyrrolidine derivatives offer a rationale for its investigation in several areas.
Antimicrobial Activity
Derivatives of pyrrolidine-2-carboxylic acid have been explored for their potential as antimicrobial agents. The core pyrrolidine scaffold can be modified to interact with various bacterial targets. The addition of a propionyl group could influence the lipophilicity and steric properties of the molecule, potentially affecting its ability to penetrate bacterial cell membranes or interact with intracellular targets. Further research is required to determine if this compound exhibits any meaningful activity against clinically relevant pathogens.
Neuroprotective Effects
Proline and its metabolites play complex roles in the central nervous system. Alterations in proline metabolism have been linked to neurological disorders. The potential for N-acylated proline derivatives to modulate neuronal function is an area of active investigation. The propionyl moiety could influence the molecule's ability to cross the blood-brain barrier and interact with neuronal receptors or enzymes. However, without experimental data, any neuroprotective potential of this compound remains purely speculative.
Mechanism of Action: An Uncharted Territory
The mechanism of action for this compound is currently unknown. Based on its structure, several hypothetical mechanisms could be explored in future research.
Diagram of Hypothetical Cellular Interaction Workflow
Caption: Hypothetical workflow of this compound interacting with a cell.
Possible mechanisms could involve:
-
Enzyme Inhibition/Modulation: The molecule could act as an inhibitor or modulator of enzymes involved in proline metabolism or other critical cellular pathways.
-
Receptor Binding: It may bind to specific cell surface or intracellular receptors, initiating a signaling cascade.
-
Disruption of Protein-Protein Interactions: The proline-like scaffold could interfere with protein-protein interactions that are critical for disease processes.
Synthesis
The synthesis of this compound can be achieved through standard organic chemistry techniques, typically involving the acylation of the secondary amine of proline.
Diagram of a General Synthesis Workflow
Caption: General synthetic route to this compound.
A typical experimental protocol would involve:
-
Dissolving proline in a suitable solvent, often with a base to deprotonate the carboxylic acid and facilitate the reaction at the amine.
-
Slowly adding a propionylating agent, such as propionyl chloride or propionic anhydride, to the solution at a controlled temperature.
-
Allowing the reaction to proceed for a sufficient time.
-
Work-up and purification of the final product, which may involve extraction, chromatography, and recrystallization.
Future Directions and Conclusion
The current body of scientific literature does not support any specific therapeutic application for this compound. The information available is limited to its chemical identity and its commercial availability as a research chemical.
The lack of data presents a clear opportunity for novel research. A systematic investigation into the biological activities of this compound is warranted, starting with broad screening assays to identify potential areas of interest, such as antimicrobial, anticancer, or neuropharmacological activities.
Diagram of a Proposed Research Workflow
Caption: A proposed workflow for the future investigation of this compound.
An In-depth Technical Guide on the Antimicrobial Potential of 1-Propionylpyrrolidine-2-carboxylic Acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrrolidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] 1-Propionylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, belongs to this versatile chemical family. While specific data on this compound is scarce, this guide will explore the antimicrobial potential of the broader class of N-acyl-pyrrolidine-2-carboxylic acids and related structures, providing a framework for its evaluation as a potential antimicrobial agent.
The core structure, pyrrolidine-2-carboxylic acid (proline), is a fundamental component of many natural and synthetic bioactive molecules.[3] Modifications at the nitrogen atom, such as the addition of an acyl group, can significantly influence the compound's physicochemical properties and biological activity. This guide will delve into the known antimicrobial activities of such derivatives, detail relevant experimental protocols for their assessment, and propose potential mechanisms of action based on related compounds.
Antimicrobial Activity of Pyrrolidine Derivatives: A Quantitative Overview
While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound are not documented, studies on various N-acyl and other pyrrolidine derivatives demonstrate a wide range of antimicrobial activities. The following tables summarize the reported MIC values for several classes of pyrrolidine derivatives against various microorganisms.
Table 1: Antimicrobial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4b | Staphylococcus aureus | 15.6 | [4] |
| 4e | Gram-positive strains | 0.25 - 8 | [4] |
| 4e | Gram-negative strains | 0.25 - 8 | [4] |
| 4e | Multi-resistant clinical isolates | 2 - 32 | [4] |
Table 2: Antimicrobial Activity of Sulphonamide Pyrrolidine Carboxamide Derivatives
| Compound Class | Test Organism | IC50 (µM) | Reference |
| Sulphonamide-carboxamides | Plasmodium falciparum | 2.40 - 8.30 | [5][6][7] |
Table 3: Antimicrobial Activity of Other Pyrrolidine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrrolidine Carboxamides (p31) | Mycobacterium tuberculosis (InhA inhibition IC50) | 1.39 µM | [8] |
| N-Arylpyrrole Derivatives (Vc) | Escherichia coli | >128 | [9] |
| N-Arylpyrrole Derivatives (Vc) | Klebsiella pneumoniae | 64 | [9] |
| N-Arylpyrrole Derivatives (Vc) | Acinetobacter baumannii | 32 | [9] |
| N-Arylpyrrole Derivatives (Vc) | MRSA | 4 | [9] |
| N-Arylpyrrole Derivatives (Vc) | Mycobacterium phlei | 8 | [9] |
Proposed Mechanisms of Antimicrobial Action
The precise mechanism of action for this compound is unknown. However, based on related compounds, several potential pathways can be hypothesized.
3.1. Inhibition of Essential Enzymes
Certain pyrrolidine derivatives have been shown to inhibit crucial bacterial enzymes. For example, pyrrolidine carboxamides can inhibit the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, an enzyme essential for mycolic acid biosynthesis.[8] Another study reported that 1,2,4-oxadiazole pyrrolidine derivatives inhibit E. coli DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[3]
3.2. Intracellular Targeting: Lessons from Proline-Rich Antimicrobial Peptides (PrAMPs)
A significant class of proline-containing antimicrobials are the Proline-Rich Antimicrobial Peptides (PrAMPs). These peptides are known to translocate across the bacterial membrane without causing significant disruption and act on intracellular targets.[10][11] The primary mechanisms of PrAMPs involve:
-
Inhibition of Protein Synthesis: PrAMPs can bind to the bacterial ribosome, thereby interfering with protein synthesis.[11]
-
Interaction with Molecular Chaperones: Some PrAMPs target the DnaK heat shock protein, disrupting protein folding.[12]
While this compound is a small molecule and not a peptide, the precedent set by PrAMPs suggests that intracellular targets could be a plausible mechanism of action.
Below is a diagram illustrating the proposed mechanism of action for Proline-Rich Antimicrobial Peptides.
Caption: Proposed mechanism of action for Proline-Rich Antimicrobial Peptides (PrAMPs).
Experimental Protocols for Antimicrobial Evaluation
To ascertain the antimicrobial properties of this compound, a series of standardized in vitro assays are required.
4.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[10]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., 5 x 10^5 colony-forming units (CFU)/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The microbial inoculum is added to each well containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of MBC: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable bacterial count.
4.2. Cytotoxicity Assay
It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[13]
-
Cell Culture: A suitable mammalian cell line (e.g., hepatocytes, fibroblasts) is cultured in a 96-well plate.[13]
-
Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined.
The following diagram illustrates a general workflow for the discovery and initial evaluation of novel antimicrobial compounds.
Caption: General workflow for antimicrobial compound discovery and evaluation.
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of this compound is currently lacking, the broader family of pyrrolidine derivatives has demonstrated significant potential as a source of novel antimicrobial agents. The structural similarity to proline, a key component of many antimicrobial peptides, and the documented activity of various N-acyl and carboxamide derivatives provide a strong rationale for the investigation of this compound.
Future research should focus on the synthesis and in vitro evaluation of this compound against a diverse panel of pathogenic bacteria and fungi using the standardized protocols outlined in this guide. Should promising activity be identified, further studies to elucidate its mechanism of action and to explore structure-activity relationships through the synthesis of analogs will be warranted. The information presented herein serves as a foundational resource for researchers embarking on the exploration of this and related compounds in the quest for new antimicrobial therapies.
References
- 1. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline-rich antimicrobial peptides targeting protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening [frontiersin.org]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview
Disclaimer: This technical guide explores the potential neuroprotective effects of pyrrolidine derivatives, with a conceptual focus on 1-Propionylpyrrolidine-2-carboxylic acid. Due to a lack of specific published research on this compound at the time of this writing, this document leverages data and methodologies from studies on structurally related pyrrolidine compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a core structural motif in a variety of biologically active compounds, including a class of synthetic molecules known as nootropics and neuroprotective agents.[1] These compounds have garnered significant interest for their potential to enhance cognitive function and protect neurons from various insults, such as those encountered in neurodegenerative diseases and ischemic events. While direct evidence for the neuroprotective effects of this compound is not currently available in peer-reviewed literature, its structural similarity to other pyrrolidine derivatives suggests it may share similar mechanisms of action. This guide will, therefore, provide a comprehensive overview of the neuroprotective landscape of pyrrolidine-containing molecules, offering insights into potential therapeutic applications and the experimental frameworks used to evaluate them.
Putative Mechanisms of Neuroprotection by Pyrrolidine Derivatives
The neuroprotective effects of pyrrolidine derivatives are thought to be multifactorial, often involving the modulation of several key cellular and signaling pathways. While the precise mechanisms can vary between different analogues, some common themes have emerged from preclinical research.
Modulation of Neurotransmitter Systems:
Many pyrrolidine derivatives, including the well-known nootropic piracetam, are believed to influence cholinergic and glutamatergic neurotransmission.[2][3] These systems are critical for learning, memory, and overall neuronal function. For instance, some compounds may enhance acetylcholine release or sensitivity, which is often compromised in conditions like Alzheimer's disease.[4] Others may modulate glutamate receptors, such as AMPA and NMDA receptors, to protect against excitotoxicity, a major contributor to neuronal death in stroke and other neurological disorders.[3][5]
Anti-inflammatory and Antioxidant Effects:
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Some pyrrolidine-containing compounds have demonstrated the ability to suppress the production of pro-inflammatory mediators and reduce oxidative damage.[4] This may involve the inhibition of inflammatory signaling pathways like NF-κB and the scavenging of reactive oxygen species (ROS).
Experimental Protocols for Assessing Neuroprotective Effects
The evaluation of potential neuroprotective agents involves a combination of in vitro and in vivo experimental models. The following protocols are commonly employed in the study of pyrrolidine derivatives.
In Vitro Assays
1. Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the protective effect of a compound against a neurotoxic insult in a cell-based model.
-
Methodology:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary cortical neurons are cultured under standard conditions.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxin relevant to a specific disease model, such as:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
Amyloid-β Toxicity: Aβ peptides to model Alzheimer's disease.
-
-
Treatment: Cells are co-treated with the test compound (e.g., a pyrrolidine derivative) at various concentrations.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by staining with fluorescent viability dyes like calcein-AM and ethidium homodimer-1.[3]
-
2. Measurement of Oxidative Stress Markers:
-
Objective: To quantify the antioxidant effects of a compound.
-
Methodology:
-
Following treatment as described above, cellular levels of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.
-
The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, as well as levels of reduced glutathione (GSH), can be determined using commercially available assay kits.[4]
-
In Vivo Models
1. Scopolamine-Induced Cognitive Impairment:
-
Objective: To assess the ability of a compound to reverse chemically-induced amnesia.
-
Methodology:
-
Animal Model: Rodents (mice or rats) are used.
-
Treatment: Animals are pre-treated with the test compound.
-
Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce cognitive deficits.
-
Behavioral Testing: Cognitive function is assessed using behavioral paradigms such as the Morris water maze (spatial learning and memory) or the passive avoidance test.[4]
-
2. Models of Cerebral Ischemia:
-
Objective: To evaluate the neuroprotective effects of a compound in a model of stroke.
-
Methodology:
-
Animal Model: Rodents are typically used.
-
Induction of Ischemia: The middle cerebral artery occlusion (MCAO) model is commonly employed to mimic ischemic stroke.
-
Treatment: The test compound can be administered before, during, or after the ischemic event to assess its protective window.
-
Outcome Measures: Infarct volume is measured using histological staining (e.g., TTC staining). Neurological deficits are scored, and long-term cognitive and motor functions can be evaluated.
-
Quantitative Data on Related Pyrrolidine Derivatives
While specific data for this compound is unavailable, the following table summarizes representative quantitative data for other neuroprotective pyrrolidine derivatives to provide a comparative context.
| Compound Class | Assay | Model | Results |
| Pyrrolidone Derivatives | ECS-induced Amnesia | Mice (Passive Avoidance) | Aniracetam and Oxiracetam showed significant antiamnestic action. |
| Pyrrolidine-2-one Derivatives | Scopolamine-induced Cognitive Impairment | Mice (Morris Water Maze) | Improved learning and memory parameters. |
| Pyrrolidine-2-one Derivatives | Biochemical Assays | Mouse Brain Homogenate | Decreased lipid peroxidation and increased levels of reduced glutathione (GSH) and superoxide dismutase (SOD).[4] |
| Proline-Rich Peptides | Aβ-induced Neurodegeneration | Rats | Protective effect against amyloid-β induced alterations.[6] |
Signaling Pathways and Visualizations
The neuroprotective effects of pyrrolidine derivatives are likely mediated by complex signaling pathways. Below are graphical representations of a hypothetical experimental workflow and a potential neuroprotective signaling pathway.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Proline–Rich Peptide in a Rat Model of Alzheimer Disease: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Propionylpyrrolidine-2-carboxylic Acid
Introduction
1-Propionylpyrrolidine-2-carboxylic acid, also known as N-propionyl-L-proline, is a derivative of the amino acid L-proline. Proline and its derivatives are significant in medicinal chemistry and drug development due to their unique rigid cyclic structure, which can impart specific conformational constraints on peptides and small molecules. These modifications can lead to enhanced biological activity, stability, and cell permeability. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, intended for researchers and professionals in the fields of chemical synthesis and drug development.
Synthesis Methods
Two primary methods for the synthesis of this compound are detailed below: a classical chemical approach using acylation and an enzymatic approach.
1. Chemical Synthesis via Acylation of L-Proline
This method involves the direct acylation of the secondary amine of L-proline using propionyl chloride in the presence of a base. This is a robust and widely applicable method for N-acylation of amino acids.
2. Enzymatic Synthesis
This biocatalytic approach utilizes an N-acyl-L-proline acylase to catalyze the formation of the amide bond between L-proline and propionic acid. This method offers high specificity and mild reaction conditions.[1]
Quantitative Data Summary
| Method | Reactants | Key Reagents/Catalyst | Temperature (°C) | Reported Yield (%) | Reference |
| Chemical Synthesis | L-Proline, Propionyl Chloride | Sodium Hydroxide | 0 - 5 | Typically high (>80%)* | General Method |
| Enzymatic Synthesis | L-Proline, Sodium Propionate | N-acyl-L-proline acylase | 30 | ~40% (analogous reaction) | [1] |
*Note: The yield for the chemical synthesis is an estimate based on standard acylation reactions of amino acids and is not derived from a specific cited source for this exact compound.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
Materials:
-
L-Proline
-
Propionyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of L-Proline: In a 250 mL round-bottom flask, dissolve L-proline (e.g., 5.75 g, 50 mmol) in 50 mL of 1M sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Acylation Reaction: While maintaining the temperature between 0 and 5 °C, slowly and simultaneously add propionyl chloride (e.g., 5.4 mL, 60 mmol) and a 4M sodium hydroxide solution dropwise to the reaction mixture. Use a dropping funnel for the addition of both reagents. Monitor the pH of the reaction mixture and maintain it in the range of 9-10 by adjusting the addition rate of the sodium hydroxide solution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Product:
-
Filter off the magnesium sulfate.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, if necessary.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on the methodology described for N-acyl-L-proline acylase.[1]
Materials:
-
L-Proline
-
Sodium propionate
-
N-acyl-L-proline acylase (from Comamonas testosteroni or Alcaligenes denitrificans)[1]
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
Trichloroacetic acid (10% w/v)
-
Incubator or water bath at 30°C
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture containing 5 M L-proline and 1 M sodium propionate in 0.1 M Tris-HCl buffer (pH 7.0).[1]
-
Enzymatic Reaction: Add the purified N-acyl-L-proline acylase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C. The reaction progress can be monitored over time by taking samples.[1]
-
Reaction Quenching and Analysis:
-
To stop the reaction, take an aliquot of the reaction mixture and add it to a 10% (w/v) solution of trichloroacetic acid to denature the enzyme.[1]
-
The concentration of the product, this compound, can be determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
References
Application Notes and Protocols for the Purification of 1-Propionylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propionylpyrrolidine-2-carboxylic acid, also known as N-propionyl-L-proline, is a derivative of the amino acid proline. As an N-acyl amino acid, it belongs to a class of molecules with diverse biological activities, making its efficient purification a critical step in research and development. This document provides detailed application notes and protocols for the purification of this compound, focusing on recrystallization and chromatographic techniques.
Data Presentation
Table 1: Comparison of Purification Techniques for N-Acyl Amino Acids
| Purification Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | >98% | Cost-effective, scalable, good for removing major impurities. | Can be time-consuming, potential for product loss, may not remove closely related impurities. |
| Flash Column Chromatography | Separation based on polarity, where the compound and impurities have different affinities for the stationary phase and mobile phase. | 95-99% | Relatively fast, good for separating compounds with different polarities, adaptable to various scales. | Requires solvent and stationary phase, may lead to some product loss on the column. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | >99% | High purity achievable, suitable for separating closely related compounds and enantiomers. | Expensive, limited sample loading capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl acetate/Hexane, Ethanol/Water, Acetone/Water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for N-acyl amino acids include ethyl acetate/hexane and ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, cool more slowly.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Expected Outcome:
This process should yield purified this compound with a purity of >98%. The final yield will depend on the initial purity of the crude product and the chosen solvent system.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a gradient of Ethyl acetate in Hexane, or Dichloromethane/Methanol)
-
Chromatography column
-
Air or nitrogen supply for pressure
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). The optimal gradient will depend on the polarity of the impurities. A typical starting point could be 10% ethyl acetate in hexane, gradually increasing to 50% or higher.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions. Spot the fractions on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Expected Outcome:
Flash chromatography can yield this compound with a purity of 95-99%. The yield will be dependent on the separation efficiency.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Potential Signaling Pathway Involvement
N-acyl amino acids have been shown to interact with various cellular targets, including G-protein coupled receptors (GPCRs). While the specific signaling pathway for this compound is not yet fully elucidated, a plausible mechanism involves its interaction with a GPCR, leading to downstream signaling cascades.
Caption: A potential signaling pathway initiated by this compound.
Application Notes and Protocols for 1-Propionylpyrrolidine-2-carboxylic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and hypothetical protocols for the use of 1-Propionylpyrrolidine-2-carboxylic acid as an organocatalyst in asymmetric synthesis. While specific literature on the catalytic applications of this N-propionyl derivative is not available, these notes are based on the well-established catalytic activity of L-proline and its derivatives in key carbon-carbon bond-forming reactions. The protocols provided for asymmetric Aldol, Michael, and Mannich reactions are intended as robust starting points for experimental investigation.
Introduction: The Role of N-Acyl Proline Derivatives in Asymmetric Catalysis
L-proline is a cornerstone organocatalyst in asymmetric synthesis, effectively catalyzing a wide range of transformations with high enantioselectivity.[1][2][3] Its catalytic efficacy stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. The secondary amine facilitates the formation of nucleophilic enamine or electrophilic iminium ion intermediates, while the carboxylic acid group acts as a Brønsted acid to activate the electrophile and control the stereochemistry of the transition state through hydrogen bonding.[4]
Modification of the proline scaffold, particularly at the nitrogen atom of the pyrrolidine ring, offers a strategy to fine-tune the catalyst's steric and electronic properties. N-acylation, such as the introduction of a propionyl group to form this compound, can potentially influence the catalyst's solubility, stability, and conformational rigidity, thereby impacting its activity and selectivity in asymmetric transformations. While extensive data on N-acyl proline derivatives is still emerging, the exploration of such catalysts is a promising avenue for the development of novel and more efficient organocatalytic systems.
Asymmetric Aldol Reaction
Application Note:
This compound is proposed as a catalyst for the direct asymmetric aldol reaction between ketones and aldehydes. The N-propionyl group may enhance the catalyst's solubility in less polar organic solvents compared to L-proline, potentially leading to improved reaction rates and selectivities. The catalyst is expected to operate via a similar enamine-based mechanism as L-proline, where the carboxylic acid directs the stereochemical outcome.
Hypothetical Performance Data:
The following table presents exemplary data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, illustrating the expected performance of this compound. Note: This data is hypothetical and serves as a template for reporting experimental results.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | 10 | CH2Cl2 | 25 | 24 | 85 | 95:5 | 92 |
| 2 | 20 | Toluene | 0 | 48 | 92 | 97:3 | 96 |
| 3 | 30 | THF | -20 | 72 | 78 | 98:2 | 98 |
Experimental Protocol:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (2.0 mL) at the specified temperature, add cyclohexanone (2.0 mmol, 4.0 equiv).
-
Add this compound (0.05 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Cycle: Asymmetric Aldol Reaction
Caption: Catalytic cycle for the asymmetric aldol reaction.
Asymmetric Michael Addition
Application Note:
This compound is anticipated to be an effective catalyst for the asymmetric Michael addition of aldehydes or ketones to nitroalkenes. The enamine mechanism is expected to be operative, with the N-propionyl group potentially influencing the catalyst's conformation and, consequently, the stereochemical control of the reaction. This could lead to high diastereoselectivity and enantioselectivity in the formation of γ-nitro carbonyl compounds.
Hypothetical Performance Data:
The following table shows hypothetical data for the asymmetric Michael addition of propanal to trans-β-nitrostyrene. Note: This data is for illustrative purposes.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) [syn] |
| 1 | 15 | Dioxane | 25 | 36 | 88 | 92:8 | 94 |
| 2 | 25 | CHCl3 | 4 | 60 | 95 | 95:5 | 97 |
| 3 | 20 | Neat | 25 | 48 | 90 | 93:7 | 95 |
Experimental Protocol:
-
To a vial containing this compound (0.1 mmol, 20 mol%), add the aldehyde (1.0 mmol, 2.0 equiv) and the chosen solvent (1.0 mL) (if not neat).
-
Stir the mixture for 10 minutes at room temperature.
-
Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) to the solution.
-
Stir the reaction at the specified temperature until the nitroalkene is consumed (monitored by TLC).
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle: Asymmetric Michael Addition
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Propionylpyrrolidine-2-carboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propionylpyrrolidine-2-carboxylic acid, an N-acylated derivative of the chiral amino acid L-proline, is a versatile building block in asymmetric synthesis and drug discovery. Its rigid pyrrolidine ring and chiral center at the α-position make it an excellent scaffold for inducing stereoselectivity in chemical reactions. The propionyl group modifies the steric and electronic properties of the parent L-proline, influencing its solubility and catalytic activity, thereby offering a valuable alternative in the design of chiral auxiliaries and organocatalysts. These application notes provide detailed protocols for the synthesis of this compound and its application in asymmetric catalysis, supported by relevant data and workflow diagrams.
Physicochemical and Structural Data
A summary of the key physicochemical properties of this compound and its parent compound, L-proline, is presented below for comparison.
| Property | This compound | L-Proline |
| CAS Number | 59785-64-7[1] | 147-85-3 |
| Molecular Formula | C₈H₁₃NO₃[1] | C₅H₉NO₂ |
| Molecular Weight | 171.19 g/mol [1] | 115.13 g/mol |
| Appearance | Not specified (likely a solid) | Transparent crystals[2] |
| Melting Point | Not specified | 205 to 228 °C (decomposes)[2] |
| Acidity (pKa) | Not specified | 1.99 (carboxyl), 10.96 (amino)[2] |
| Solubility | Expected to have increased solubility in organic solvents compared to L-proline. | Highly soluble in water and polar organic solvents.[3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Propionylpyrrolidine-2-carboxylic Acid
This protocol details the synthesis of (S)-1-propionylpyrrolidine-2-carboxylic acid via the N-acylation of L-proline using propionyl chloride.
Materials:
-
L-Proline
-
Propionyl chloride
-
Triethylamine (Et₃N) or other suitable base (e.g., Na₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension in an ice bath (0 °C). Add triethylamine (2.2 equivalents) dropwise to the suspension. Stir for 10-15 minutes.
-
Acylation: While maintaining the temperature at 0 °C, add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 1M HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure (S)-1-propionylpyrrolidine-2-carboxylic acid.
Alternative Enzymatic Synthesis: An alternative green chemistry approach involves the enzymatic synthesis from L-proline and sodium propionate using an N-acyl-L-proline acylase. This method proceeds in an aqueous buffer at around 30°C, offering high specificity and avoiding the use of hazardous reagents.[4][5]
Synthesis Workflow Diagram:
Protocol 2: Application in Asymmetric Aldol Reaction (Organocatalysis)
N-acylated proline derivatives can function as organocatalysts in asymmetric reactions, such as the aldol reaction, by forming a chiral enamine intermediate. The N-propionyl group can enhance solubility in organic solvents and sterically influence the transition state.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
(S)-1-Propionylpyrrolidine-2-carboxylic acid (as catalyst, 10-30 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a vial, dissolve the aldehyde (1 equivalent) and the (S)-1-propionylpyrrolidine-2-carboxylic acid catalyst (0.1-0.3 equivalents) in anhydrous DMSO.
-
Nucleophile Addition: Add the ketone (5-10 equivalents), which serves as both the nucleophile and the solvent in some cases.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. Reaction times can range from a few hours to several days.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting aldol product by flash column chromatography. Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data for Proline-Catalyzed Aldol Reactions:
The following table presents representative data from L-proline catalyzed aldol reactions, which are indicative of the performance expected from its N-acylated derivatives.[6][7]
| Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Acetone | 30 | 4 | 68 | 76 |
| Isobutyraldehyde | Acetone | 30 | 12 | 97 | 93 |
| Benzaldehyde | Acetone | 20 | 24 | 95 | 55 |
Catalytic Cycle Diagram:
The catalytic cycle for the proline-catalyzed aldol reaction proceeds through an enamine intermediate. The carboxylic acid group of the catalyst plays a crucial role in activating the electrophile (aldehyde) and controlling the stereochemistry of the reaction.
Applications in Drug Development
The rigid, chiral scaffold of this compound makes it a valuable building block for the synthesis of complex, biologically active molecules. Its use as a chiral auxiliary or organocatalyst allows for the stereocontrolled introduction of new chiral centers, a critical aspect in the development of single-enantiomer drugs.[8] Proline and its derivatives are integral components in the synthesis of various pharmaceuticals, including antiviral agents and enzyme inhibitors, where precise stereochemistry is essential for therapeutic efficacy and safety.[3][9] The ability to fine-tune the properties of the proline scaffold by N-acylation provides a strategic tool for medicinal chemists to optimize lead compounds.
References
- 1. This compound | 59785-64-7 | Benchchem [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proline-catalyzed-direct-asymmetric-aldol-reactions - Ask this paper | Bohrium [bohrium.com]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. 1-(2-Aminopropanoyl)pyrrolidine-2-carboxylic acid | C8H14N2O3 | CID 418040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Propionylpyrrolidine-2-carboxylic Acid Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and expected outcomes for the asymmetric aldol reaction catalyzed by 1-Propionylpyrrolidine-2-carboxylic acid. While specific literature on this particular N-acyl proline catalyst is limited, the following protocol is based on well-established procedures for L-proline and its derivatives in organocatalyzed aldol reactions.[1][2][3] The data presented is representative of analogous proline-catalyzed systems and serves as a benchmark for expected performance.
Introduction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex chiral molecules.[1] Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a key strategy for achieving high stereoselectivity in these transformations. L-proline and its derivatives are among the most successful organocatalysts for direct asymmetric aldol reactions, proceeding through an enamine-based mechanism.[4][5]
This compound, an N-acylated derivative of L-proline, is a promising candidate as an organocatalyst. The N-acyl group can influence the catalyst's solubility, stability, and steric environment, potentially offering advantages in terms of reactivity and stereoselectivity. This document outlines a general protocol for employing this catalyst in the aldol reaction between ketones and aldehydes.
Catalytic Cycle
The proposed catalytic cycle for the this compound catalyzed aldol reaction is analogous to the well-established mechanism for L-proline. The reaction is initiated by the formation of an enamine intermediate from the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, followed by hydrolysis to release the aldol product and regenerate the catalyst.
Experimental Protocol
This protocol provides a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound (Catalyst)
-
Aldehyde
-
Ketone
-
Solvent (e.g., DMSO, DMF, CH3CN, or a mixture like MeOH/H2O)[2][3]
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add this compound (typically 10-30 mol%).
-
Addition of Reactants: Add the solvent, followed by the aldehyde (1.0 equivalent) and the ketone (typically 2-10 equivalents).[3] The use of an excess of the ketone is common to drive the reaction towards the product.[3]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature down to 0 °C or lower) and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.[3] Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.[1]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired aldol product.
-
Analysis: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry). Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.[3]
Data Presentation
The following tables summarize representative data for asymmetric aldol reactions catalyzed by L-proline and its derivatives. These results can be used to estimate the potential outcome of reactions using this compound.
Table 1: Asymmetric Aldol Reaction of Aromatic Aldehydes with Cyclohexanone Catalyzed by (S)-Proline in a MeOH/H2O mixture. [3]
| Entry | Aldehyde | Time (h) | Conversion (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | 19 | >99 | 92:8 | 96 |
| 2 | 4-Chlorobenzaldehyde | 19 | 98 | 92:8 | 96 |
| 3 | Benzaldehyde | 30 | 85 | 90:10 | 95 |
| 4 | 4-Methoxybenzaldehyde | 72 | 18 | 86:14 | 90 |
Reaction conditions: Aldehyde (0.3 mmol), cyclohexanone (5 equiv.), (S)-proline (10 mol%), MeOH/H2O (2:1 v/v), room temperature.[3]
Table 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone Catalyzed by Proline Derivatives. [6]
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-Proline | DMSO | 4 | 68 | 76 |
| 2 | tert-Butyldimethylsilyloxy-proline | DMSO | 2 | 95 | 85 |
| 3 | (S)-Thioproline | DMSO | 24 | 40 | 50 |
Reaction conditions: 4-Nitrobenzaldehyde (0.5 mmol), acetone (5 mL), catalyst (20-30 mol%), room temperature.[6]
Table 3: Proline-Catalyzed Cross-Aldol Reaction of Aldehydes. [7]
| Entry | Aldehyde Donor | Aldehyde Acceptor | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Propionaldehyde | Isobutyraldehyde | 11 | 80 | 24:1 | 99 |
| 2 | Propionaldehyde | Benzaldehyde | 20 | 81 | 19:1 | 99 |
| 3 | Butanal | Isobutyraldehyde | 18 | 85 | 20:1 | 98 |
Reaction conditions: Aldehyde acceptor (1.0 M in DMF), (S)-proline (20 mol%), aldehyde donor added via syringe pump over 10 h, 4 °C.[7]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a promising organocatalyst for asymmetric aldol reactions. The provided protocol, based on established methods for analogous proline-based catalysts, offers a solid starting point for researchers exploring its catalytic potential. The representative data suggests that high yields and stereoselectivities can be expected, although optimization for specific substrates is recommended. This catalyst class holds significant potential for the efficient and stereoselective synthesis of valuable chiral building blocks for the pharmaceutical and chemical industries.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for Pyrrolidine-2-Carboxylic Acid Derivatives in Michael Addition Reactions
A Focus on L-Proline as a Representative Catalyst
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of 1-Propionylpyrrolidine-2-carboxylic acid as a catalyst in Michael addition reactions. Therefore, this document provides a detailed overview and protocols based on the closely related and extensively studied organocatalyst, L-proline (pyrrolidine-2-carboxylic acid). The principles and methodologies described herein are expected to be largely applicable to N-acyl proline derivatives.
Introduction
L-Proline and its derivatives have emerged as powerful and versatile organocatalysts in asymmetric synthesis, particularly in carbon-carbon bond-forming reactions such as the Michael addition.[1][2][3][4] The catalytic activity of these molecules stems from their unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[1] This allows them to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), facilitating highly stereoselective transformations.[3][5] These catalysts are attractive for their low toxicity, ready availability, and operational simplicity, making them valuable tools for researchers, scientists, and drug development professionals.
Application in Asymmetric Michael Additions
L-proline and its derivatives catalyze the asymmetric Michael addition of various nucleophiles, such as ketones and aldehydes, to a wide range of Michael acceptors, including nitroalkenes, enones, and enals.[1][2][4][6] This reaction is a cornerstone in organic synthesis for the construction of chiral molecules, which are fundamental building blocks in the pharmaceutical industry.
General Reaction Scheme
The general transformation involves the conjugate addition of a carbonyl compound (donor) to an α,β-unsaturated compound (acceptor) catalyzed by a proline derivative.
Diagram of the General Reaction
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
Application Note: Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Propionylpyrrolidine-2-carboxylic acid is a proline derivative of significant interest in pharmaceutical research and development due to its potential role as a chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The enantiomeric purity of such compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound, enabling the accurate determination of enantiomeric excess (e.e.). The method is based on the well-established success of separating N-acylated proline derivatives using polysaccharide-based chiral stationary phases.[1][2]
Principle
The separation of the enantiomers of this compound is achieved by utilizing a chiral stationary phase (CSP) that exhibits stereoselective interactions. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for the resolution of proline derivatives.[1][2][3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for each enantiomer. A normal-phase mobile system, typically a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol, is employed to facilitate these interactions. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often crucial for improving peak shape and resolution, especially for acidic analytes.[1][2]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Suitable options include:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Chemicals and Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound standard (racemic and enantiomerically enriched, if available)
-
Sample solvent: A mixture of Hexane and Ethanol (e.g., 90:10 v/v)
-
2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral HPLC analysis. Optimization may be necessary to achieve the desired resolution for specific samples.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol:TFA (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the sample solvent at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the sample solvent to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to ensure the absence of interfering peaks.
-
Inject the racemic standard solution to determine the retention times of the two enantiomers and to calculate the resolution factor.
-
Inject the sample solution to determine the peak areas of the enantiomers.
-
If necessary, inject an enantiomerically enriched standard to confirm the elution order.
5. Data Analysis and Calculations
-
Resolution (Rs): The resolution between the two enantiomeric peaks should be greater than 1.5 for baseline separation. It can be calculated using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base.
-
-
-
Enantiomeric Excess (e.e.): The enantiomeric excess is calculated as follows:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Method Development and Optimization
The separation of proline derivatives can be sensitive to the mobile phase composition.[1][2] If the initial conditions do not provide adequate resolution, the following parameters can be adjusted:
-
Ethanol Concentration: Varying the percentage of ethanol in the mobile phase can significantly impact retention and resolution. A systematic evaluation of ethanol concentration (e.g., from 5% to 20%) is recommended.
-
Acidic Modifier: The concentration of TFA can be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape. Other acidic modifiers like acetic acid can also be explored.
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and may improve separation.
-
Flow Rate: A lower flow rate can sometimes enhance resolution, although it will increase the analysis time.
Logical Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the percentage of ethanol and TFA. |
| Unsuitable chiral stationary phase. | Screen different polysaccharide-based columns. | |
| Peak Tailing | Presence of active sites on the column. | Increase the concentration of the acidic modifier (TFA). |
| Sample overload. | Reduce the injection volume or sample concentration. | |
| No Peaks Detected | Analyte lacks a sufficient chromophore at the selected wavelength. | Use a lower wavelength (e.g., 200-220 nm) or consider derivatization with a UV-active tag. |
| Incorrect mobile phase or column. | Verify the experimental setup and conditions. |
This application note provides a comprehensive and adaptable protocol for the chiral HPLC analysis of this compound. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile system, robust and reliable separation of the enantiomers can be achieved. The provided guidelines for method development and troubleshooting will aid researchers in optimizing the analysis for their specific needs, ensuring accurate determination of enantiomeric purity in research and quality control settings.
References
Application Note: Derivatization of 1-Propionylpyrrolidine-2-carboxylic Acid for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Propionylpyrrolidine-2-carboxylic acid is a proline analog that, due to its polarity and low volatility, presents challenges for direct analysis by gas chromatography (GC). For liquid chromatography (LC), derivatization can be employed to enhance chromatographic retention, improve sensitivity, and enable chiral separation. This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), methods crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development.
The primary target for derivatization is the carboxylic acid functional group. Common strategies include esterification and silylation to increase volatility for GC analysis, or reaction with chiral derivatizing agents to form diastereomers for enantiomeric separation by LC.
Analytical Strategies and Data Summary
Derivatization is a key step to prepare this compound for robust and sensitive chromatographic analysis. The choice of method depends on the analytical objective, such as routine quantification or chiral purity assessment.
Quantitative Data Summary The following table summarizes typical analytical performance metrics achievable with different derivatization methods, based on published data for similar proline derivatives.[1][2][3]
| Derivatization Method | Analytical Technique | Analyte Derivative | Typical LOQ | Key Advantages |
| Esterification (Methylation) | GC-MS | This compound, methyl ester | ~1-10 ng/mL | Robust, cost-effective, creates volatile derivative for GC. |
| Silylation (BSTFA/MSTFA) | GC-MS | This compound, TMS ester | ~1-10 ng/mL | Highly effective for polar groups, forms volatile and thermally stable derivatives.[4][5] |
| Chiral Derivatization (e.g., Marfey's Reagent) | LC-MS/MS | Diastereomeric amides | < 0.1% of other enantiomer | Enables separation and quantification of enantiomers.[1] |
| UV/Fluorescence Tagging (e.g., NBD-Cl) | HPLC-UV/Fluorescence | NBD-derivative | ~2 ppm | Adds a chromophore/fluorophore for enhanced detection.[2][3] |
Experimental Protocols and Methodologies
Protocol 1: Esterification for GC-MS Analysis
This protocol describes the conversion of the carboxylic acid to its methyl ester, a volatile derivative suitable for GC-MS analysis. This method is analogous to the Fischer esterification process.[6][7]
A. Materials and Reagents
-
This compound standard or sample
-
Methanolic HCl (3 N) or 2% (v/v) Sulfuric Acid in Methanol
-
Methylene Chloride or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
B. Derivatization Procedure
-
Sample Preparation : Accurately weigh approximately 1 mg of the sample or standard into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot and evaporate to dryness under a gentle stream of nitrogen.
-
Esterification Reaction : Add 1 mL of 3 N methanolic HCl to the dried sample.
-
Heating : Securely cap the vial and heat at 100°C for 30 minutes in a heating block.
-
Cooling and Evaporation : Allow the vial to cool to room temperature. Remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen. Gentle heating can be applied if necessary.
-
Reconstitution : Reconstitute the dried residue in 1 mL of methylene chloride or ethyl acetate.
-
Drying : Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis : The sample is now ready for injection into the GC-MS system.
C. GC-MS Parameters (Typical)
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Mode : Splitless
-
Injector Temperature : 250°C
-
Oven Program : 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
-
Carrier Gas : Helium at 1.0 mL/min
-
MS Ion Source : Electron Ionization (EI) at 70 eV
-
MS Quadrupole Temperature : 150°C
Chemical Derivatization: Esterification
Caption: Esterification reaction for GC-MS analysis.
Protocol 2: Silylation for GC-MS Analysis
Silylation is a robust method that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[8][9]
A. Materials and Reagents
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst
-
Pyridine or Acetonitrile (Silylation grade)
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block
-
Nitrogen gas supply
B. Derivatization Procedure
-
Sample Preparation : Ensure the sample is completely dry. Place approximately 1-5 mg of the sample into a reaction vial.[4]
-
Reagent Addition : Add 100 µL of pyridine (as a solvent) and 100 µL of BSTFA + 1% TMCS to the vial.[4]
-
Reaction : Securely cap the vial and heat at 60°C for 20-30 minutes.[4] For compounds that react slowly, heating time can be extended.
-
Cooling : Allow the vial to cool to room temperature.
-
Analysis : The sample is now ready for direct injection into the GC-MS system. Do not add water.
C. GC-MS Parameters (Typical)
-
Use parameters similar to Protocol 1. Note that TMS derivatives should be analyzed on non-polar silicone phases (e.g., DB-1, DB-5) as they can react with active hydrogens on polar columns.[9]
General Workflow for GC-MS Derivatization
Caption: Workflow for sample derivatization and GC-MS analysis.
Protocol 3: Chiral Derivatization for Enantiomeric Separation by LC-MS
This protocol is designed for the separation of enantiomers of this compound by forming diastereomers using a chiral derivatizing agent, such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).
A. Materials and Reagents
-
This compound sample
-
Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
Sodium bicarbonate buffer (1 M, pH ~8.5)
-
Hydrochloric acid (2 N)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Reaction Vials (1.5 mL)
-
Heating block or water bath
B. Derivatization Procedure
-
Sample Preparation : Dissolve approximately 0.5 mg of the sample in 200 µL of water in a reaction vial.
-
Buffering : Add 40 µL of 1 M sodium bicarbonate to the vial.
-
Reagent Addition : Add 400 µL of the 1% Marfey's Reagent solution in acetone.
-
Reaction : Cap the vial, vortex, and heat at 40-50°C for 1 hour.
-
Quenching : After cooling to room temperature, add 20 µL of 2 N HCl to stop the reaction.
-
Dilution : Dilute the sample with the mobile phase (e.g., 50:50 acetonitrile:water) to an appropriate concentration for LC-MS analysis.
-
Analysis : Inject the diluted sample into the LC-MS/MS system.
C. LC-MS/MS Parameters (Typical)
-
Column : C18 column (e.g., Hypersil BDS C18, 150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 min, then re-equilibrate.
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40°C
-
MS Ion Source : Electrospray Ionization (ESI), Positive Mode
-
Detection : Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the diastereomeric derivatives.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Propionylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of 1-Propionylpyrrolidine-2-carboxylic acid, a key intermediate in various pharmaceutical and research applications. The described methodology is based on the robust and scalable Schotten-Baumann reaction, ensuring high yield and purity suitable for drug development and manufacturing.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| CAS Number | 59785-64-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Experimental Protocols
Large-Scale Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the N-acylation of L-proline with propionyl chloride in a basic aqueous medium.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel
-
L-Proline (10.0 kg, 86.8 mol)
-
Sodium hydroxide (7.64 kg, 191 mol)
-
Propionyl chloride (8.8 kg, 95.5 mol)
-
Toluene (40 L)
-
Deionized water (60 L)
-
Hydrochloric acid (37% aqueous solution)
-
Brine solution (saturated aqueous NaCl)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the 100 L reactor with L-proline (10.0 kg) and deionized water (40 L). Stir the mixture to form a suspension.
-
Basification: Cool the suspension to 0-5 °C using a cooling bath. Slowly add a solution of sodium hydroxide (7.64 kg) in deionized water (20 L) to the reactor, maintaining the internal temperature below 10 °C. Stir the mixture until all the L-proline has dissolved, forming a clear solution of sodium prolinate.
-
Acylation: While maintaining the temperature at 0-5 °C, add propionyl chloride (8.8 kg) dropwise to the vigorously stirred reaction mixture over a period of 2-3 hours. Concurrently, maintain the pH of the reaction mixture between 10 and 11 by the controlled addition of a 20% aqueous sodium hydroxide solution.
-
Reaction Completion: After the addition of propionyl chloride is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material (L-proline) is no longer detectable.
-
Work-up: Once the reaction is complete, cool the mixture to 10-15 °C. Carefully acidify the reaction mixture to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.
-
Extraction: Transfer the acidified mixture to a suitable extraction vessel. Extract the aqueous layer with toluene (3 x 40 L).
-
Drying and Concentration: Combine the organic layers and wash with brine (2 x 20 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.
-
Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required. Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. A typical crude yield for this type of reaction is in the range of 70-80%.
Predicted Analytical Data
The following tables summarize the predicted analytical data for the synthesized this compound based on known data for similar N-acylated proline derivatives.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | -COOH |
| ~4.5 | dd | 1H | H-2 (pyrrolidine ring) |
| ~3.6 | m | 2H | H-5 (pyrrolidine ring) |
| ~2.4 | q | 2H | -CH₂- (propionyl group) |
| ~2.2 - 1.9 | m | 4H | H-3, H-4 (pyrrolidine ring) |
| ~1.1 | t | 3H | -CH₃ (propionyl group) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~174 | C=O (amide) |
| ~60 | C-2 (pyrrolidine ring) |
| ~48 | C-5 (pyrrolidine ring) |
| ~30 | C-3 (pyrrolidine ring) |
| ~28 | -CH₂- (propionyl group) |
| ~24 | C-4 (pyrrolidine ring) |
| ~9 | -CH₃ (propionyl group) |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion Species |
| 172.0917 | [M+H]⁺ |
| 194.0736 | [M+Na]⁺ |
| 170.0769 | [M-H]⁻ |
Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis.
Reaction Signaling Pathway (Logical Relationship)
This diagram illustrates the logical progression of the chemical transformation from reactants to the final product.
Caption: Logical flow of the N-acylation reaction.
Application Notes and Protocols: 1-Propionylpyrrolidine-2-carboxylic Acid as an Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propionylpyrrolidine-2-carboxylic acid, an N-acylated derivative of the naturally occurring amino acid L-proline, is emerging as a promising organocatalyst for asymmetric synthesis. While L-proline itself is a widely recognized catalyst for various carbon-carbon bond-forming reactions, its N-acylation can modify its solubility, steric hindrance, and electronic properties, potentially leading to enhanced reactivity and stereoselectivity.[1][2][3] The propionyl group, in this case, may offer a favorable balance of lipophilicity and steric bulk, influencing the transition state of the catalyzed reaction to achieve high levels of asymmetric induction.
These application notes provide a comprehensive overview of the potential use of this compound as an organocatalyst in the asymmetric aldol reaction, a cornerstone transformation in organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. The protocols detailed below are based on established methodologies for proline and its derivatives and are intended to serve as a starting point for researchers exploring the catalytic potential of this specific compound.[1][2][4]
Catalytic Application: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the enantioselective synthesis of β-hydroxy ketones, which are valuable chiral building blocks in the pharmaceutical industry. This compound is anticipated to effectively catalyze this reaction by forming a nucleophilic enamine intermediate with a ketone, which then reacts with an aldehyde electrophile. The chiral environment provided by the catalyst directs the approach of the aldehyde, leading to the preferential formation of one enantiomer of the aldol product.
A proposed catalytic cycle for the asymmetric aldol reaction catalyzed by this compound is depicted below.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Propionylpyrrolidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Propionylpyrrolidine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my N-acylation of proline. What are the common causes and how can I improve it?
Low yields in the N-acylation of L-proline to form this compound, often performed via a Schotten-Baumann reaction, can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control. For the Schotten-Baumann reaction, temperatures should be kept low (e.g., 0-5 °C) to minimize hydrolysis of the acyl chloride.
-
Hydrolysis of Propionyl Chloride: Propionyl chloride is highly reactive and can be hydrolyzed by water in the reaction mixture. It is crucial to use anhydrous solvents and reagents.
-
Salt Formation: In the absence of a base, the hydrochloric acid generated during the reaction will react with the starting L-proline to form a salt, rendering it unreactive and thus reducing the yield.[1]
-
Suboptimal pH: The pH of the reaction is critical. For the Schotten-Baumann reaction, maintaining a basic pH (typically 8-10) is necessary to neutralize the HCl produced and to keep the proline amine in its nucleophilic free base form.
Troubleshooting Suggestions:
| Parameter | Recommendation | Rationale |
| Base | Use at least two equivalents of a suitable base, such as sodium hydroxide or triethylamine. | One equivalent neutralizes the generated HCl, and the other ensures the proline amine remains deprotonated. |
| Solvent | Use a two-phase system (e.g., dichloromethane/water or diethyl ether/water) for Schotten-Baumann conditions.[2] | This setup allows the base to be in the aqueous phase to neutralize acid, while the reactants and product remain in the organic phase.[2] |
| Temperature | Maintain a low temperature (0-5 °C) during the addition of propionyl chloride. | This minimizes the hydrolysis of the acyl chloride and reduces the potential for side reactions. |
| Reagent Addition | Add the propionyl chloride slowly and dropwise to the reaction mixture. | This helps to control the reaction exotherm and prevent localized high concentrations of the acylating agent. |
Q2: My product is showing signs of racemization. How can I prevent this?
Racemization is a significant concern in the synthesis of N-acyl amino acids, as the chiral integrity of the final product is often a critical requirement, especially in pharmaceutical applications. The activation of the carboxyl group of an N-acyl amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagents: If you are performing a peptide-like coupling, certain reagents are known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are effective in minimizing racemization.[3][4]
-
Base Selection: The choice of base can influence the extent of racemization. Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are generally preferred over less hindered bases like triethylamine, as they are less likely to deprotonate the α-carbon.
-
Temperature Control: Perform the reaction at low temperatures to reduce the rate of racemization.
-
Alternative Synthetic Routes: Consider enzymatic synthesis, which is known for its high stereoselectivity. For instance, N-propionyl-L-proline can be synthesized from L-proline and sodium propionate using an acylase enzyme, with reported yields of around 40%.[5]
Q3: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I avoid them?
The most common side products in the synthesis of this compound via the Schotten-Baumann reaction include:
-
Propionic Acid: This is formed from the hydrolysis of propionyl chloride. To minimize its formation, ensure anhydrous reaction conditions and low temperatures.
-
Di-acylated Proline: While less common for proline due to its secondary amine nature, over-acylation can sometimes occur, especially if the reaction conditions are not well-controlled.
-
Unreacted L-proline: Incomplete reaction will leave starting material in your product mixture.
Mitigation Strategies:
| Issue | Mitigation Strategy |
| Propionic Acid Formation | Use anhydrous solvents and reagents, and maintain low temperatures during the reaction. |
| Purification Challenges | If significant amounts of propionic acid are formed, purification can be challenging due to similar polarities. An aqueous workup with a mild base can help to remove acidic impurities. |
| Incomplete Reaction | Ensure proper stoichiometry of reagents and allow for sufficient reaction time. Monitor the reaction progress using techniques like TLC or LC-MS. |
Experimental Protocols
Synthesis of 1-Propionyl-L-proline via Schotten-Baumann Reaction
This protocol is a general guideline for the N-acylation of L-proline with propionyl chloride.
Materials:
-
L-proline
-
Propionyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of L-proline: Dissolve L-proline (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5 °C with stirring.
-
Addition of Propionyl Chloride: To the cold solution, add a solution of propionyl chloride (1.1 equivalents) in dichloromethane dropwise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Methods for N-Acyl Proline Derivatives
| Method | Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Schotten-Baumann | L-proline, Propionyl chloride, NaOH | Moderate to High | Good to Excellent | Scalable, uses common reagents. | Risk of acyl chloride hydrolysis, requires careful pH control. |
| Enzymatic Synthesis | L-proline, Sodium propionate, Acylase | ~40%[5] | High | High stereoselectivity, environmentally friendly.[5] | Requires specific enzymes, may have lower space-time yields. |
| Coupling Reagents | L-proline, Propionic acid, Coupling agents (e.g., DCC, EDC), Additives (e.g., HOBt) | Good to High | High | Good for preventing racemization. | Coupling reagents can be expensive and may require removal of byproducts. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Decision Tree for Minimizing Racemization
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
Technical Support Center: Optimizing 1-Propionylpyrrolidine-2-carboxylic acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Propionylpyrrolidine-2-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound (also known as N-propionyl-L-proline) is the N-acylation of L-proline with propionyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic environment.[1][2][3]
Q2: What are the typical yields for the N-acylation of proline?
A2: Yields can vary significantly depending on the specific acylating agent and reaction conditions. For analogous reactions, crude yields of up to 72% have been reported for the synthesis of N-palmitoyl proline under Schotten-Baumann conditions. However, for the synthesis of N-acryloyl-L-proline, a similar reaction, yields around 20% have been documented after purification.[4] An enzymatic approach for the synthesis of N-acetyl-L-proline has been reported with a yield of 40%.
Q3: What are the critical parameters to control during the Schotten-Baumann reaction for this synthesis?
A3: Key parameters to control include temperature, pH, and the rate of addition of propionyl chloride. The reaction is often initiated at a low temperature (e.g., 0°C) to manage its exothermic nature and then allowed to warm to room temperature. Maintaining a basic pH is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][4]
Q4: Can other acylating agents be used instead of propionyl chloride?
A4: Yes, other acylating agents like propionic anhydride can be used. However, acyl chlorides are generally more reactive. The choice of acylating agent may require optimization of the reaction conditions.
Q5: What are the main challenges associated with the N-acylation of proline?
A5: Proline, being a secondary amine, can sometimes exhibit different reactivity compared to primary amines.[5] Potential challenges include incomplete reactions, side reactions such as the formation of byproducts, and difficulties in product purification.[6]
Experimental Protocols
Chemical Synthesis via Schotten-Baumann Reaction
This protocol is adapted from a similar procedure for the N-acylation of L-proline.
Materials:
-
L-Proline
-
Propionyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for recrystallization)
-
Deionized water
Procedure:
-
Dissolution of L-proline: In a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-proline in an aqueous solution of 2 wt% NaOH.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Propionyl Chloride: Add propionyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Acidification: Acidify the mixture to a pH of 1-3 with 6N HCl. Continue stirring for another hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product five times with chloroform.
-
Drying: Combine the organic layers and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by recrystallization from cold ethyl acetate to obtain this compound as a solid.
Enzymatic Synthesis
This protocol is based on the enzymatic synthesis of a similar N-acyl-L-proline derivative.
Materials:
-
L-Proline
-
Sodium propionate
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
N-acyl-L-proline acylase
-
Trichloroacetic acid (10% w/v)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1 M sodium propionate and 5 M L-proline in 0.1 M Tris-HCl buffer (pH 7.0).
-
Enzyme Addition: Add the N-acyl-L-proline acylase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Monitoring: Monitor the reaction progress by taking samples at various time points.
-
Quenching and Analysis: To quench the reaction in the samples, add a 10% (w/v) solution of trichloroacetic acid to denature the enzyme. Centrifuge to remove the denatured protein and analyze the supernatant by HPLC to determine the concentration of the product.
Data Presentation
Table 1: Comparison of Yields for N-acylation of L-Proline using Different Methods and Acyl Groups
| Product | Method | Acylating Agent | Solvent/Buffer | Temperature (°C) | Yield (%) |
| N-Acryloyl-L-proline | Schotten-Baumann | Acryloyl chloride | 2 wt% NaOH (aq) | 0 to RT | 20 (purified) |
| N-Palmitoyl proline | Schotten-Baumann | Palmitoyl chloride | Not specified | Not specified | 72 (crude) |
| N-Acetyl-L-proline | Enzymatic | Sodium acetate | 0.1 M Tris-HCl | 30 | 40 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the pH of the reaction mixture remains basic. Add more base if necessary. - Increase the reaction time. - Check the quality and reactivity of the propionyl chloride. |
| Hydrolysis of propionyl chloride. | - Add the propionyl chloride slowly and at a low temperature to minimize hydrolysis in the aqueous solvent. | |
| Inefficient extraction. | - Increase the number of extractions. - Use a different extraction solvent if the product has low solubility in chloroform. | |
| Presence of Multiple Spots on TLC / Impure Product | Unreacted L-proline. | - Improve the efficiency of the extraction by adjusting the pH. L-proline is more soluble in the aqueous phase at acidic pH. |
| Side reactions (e.g., amidation of the carboxylic acid).[6] | - Optimize the reaction temperature; lower temperatures may reduce side reactions. - Consider using a protecting group for the carboxylic acid, although this adds extra steps to the synthesis. | |
| Byproduct from the hydrolysis of propionyl chloride (propionic acid). | - Purify the product carefully by recrystallization. Multiple recrystallizations may be necessary. | |
| Difficulty in Product Isolation/Recrystallization | Product is an oil or does not crystallize easily. | - Try different solvents or solvent mixtures for recrystallization. - Use seed crystals if available. - Purify by column chromatography if recrystallization is unsuccessful. |
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. byjus.com [byjus.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. rsc.org [rsc.org]
- 5. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
1-Propionylpyrrolidine-2-carboxylic acid stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of 1-Propionylpyrrolidine-2-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, oxidizing agents, and exposure to light. The molecule contains an amide linkage and a carboxylic acid group, which are susceptible to degradation under certain conditions.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield proline and propionic acid.
-
Oxidative Degradation: While the molecule does not contain highly susceptible groups like thiols, oxidation can still occur, potentially at the pyrrolidine ring, especially in the presence of strong oxidizing agents.[1]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) and dehydration are possible degradation routes.[2]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, although specific photoproducts have not been extensively documented for this particular molecule.
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize degradation from heat, moisture, and light.[3]
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: While specific incompatibility studies for this compound are not widely published, caution should be exercised when formulating with strong acids, bases, or oxidizing agents, as these can accelerate degradation. It is recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.
-
Possible Cause 1: Degradation due to sample preparation.
-
Troubleshooting: Ensure that the sample diluent is neutral and free of oxidizing agents. Prepare samples fresh and analyze them promptly. If the diluent is aqueous, check its pH.
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting: Evaluate the stability of the compound in the mobile phase. Ensure the mobile phase pH is within the stable range for the compound and the column. Consider using a lower column temperature.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Analyze a blank injection of the sample diluent to rule out contamination from the solvent or glassware.
-
Problem 2: The concentration of my this compound solution is decreasing over time.
-
Possible Cause 1: Hydrolysis.
-
Troubleshooting: If the solution is aqueous, measure the pH. Adjust the pH to a neutral range (around 6-7) if possible. For long-term storage of solutions, consider preparing them in a non-aqueous solvent or lyophilizing the compound.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting: Use silanized glass or polypropylene containers to minimize adsorption.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Proline, Propionic Acid |
| Base Hydrolysis | 0.1 M NaOH | 4 - 24 hours | Proline, Propionic Acid |
| Oxidation | 3% H₂O₂ | 24 hours | Oxidized pyrrolidine derivatives |
| Thermal | 60 - 80 °C | 24 - 72 hours | Decarboxylated and dehydrated products |
| Photolytic | UV light (e.g., 254 nm) | 24 hours | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 48 hours. At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a neutral buffer at 60°C for 48 hours. At various time points, prepare solutions from the solid sample or dilute the liquid sample for HPLC analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be kept in the dark at the same temperature. At various time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: 1-Propionylpyrrolidine-2-carboxylic Acid in Catalysis
Welcome to the technical support center for 1-Propionylpyrrolidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals utilizing this N-acylated proline derivative in their catalytic reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected catalytic mechanism of this compound?
A1: this compound, as a derivative of L-proline, is expected to function as an organocatalyst. However, unlike L-proline which has a secondary amine, the nitrogen in this compound is part of an amide. This structural modification prevents it from participating in the common enamine or iminium ion catalysis pathways that are characteristic of proline. Instead, its catalytic activity would likely rely on its Brønsted or Lewis acidic/basic properties, or through hydrogen bonding interactions. The carboxylic acid moiety can act as a proton donor or a hydrogen bond donor, while the amide carbonyl could potentially act as a hydrogen bond acceptor.
Q2: For which types of reactions can this compound be used as a catalyst?
A2: While L-proline is widely used in asymmetric aldol, Mannich, and Michael reactions, the catalytic applications of this compound are less documented. Given its structure, it might be explored in reactions that benefit from general acid or base catalysis or those where directed hydrogen bonding can influence stereoselectivity. It is crucial to perform initial screening experiments to determine its efficacy for a specific transformation.
Q3: How does the propionyl group affect the catalyst's properties compared to L-proline?
A3: The N-propionyl group significantly alters the electronic and steric properties of the proline scaffold. The introduction of the electron-withdrawing propionyl group reduces the basicity of the nitrogen atom. This modification also increases the steric bulk around the nitrogen, which can influence the catalyst's solubility and its interaction with substrates. It is generally more soluble in organic solvents compared to the zwitterionic L-proline.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
Q: I am not observing any significant product formation when using this compound as a catalyst. What are the potential causes and solutions?
A:
-
Inappropriate Reaction Type: As mentioned, this catalyst does not operate via the typical enamine/iminium pathways of proline. Ensure the reaction you are attempting is amenable to catalysis by a chiral carboxylic acid derivative. Consider reactions where hydrogen bonding or Brønsted acidity is the primary mode of activation.
-
Catalyst Loading: The optimal catalyst loading can vary significantly. If you are starting with a low loading (e.g., 1-5 mol%), try incrementally increasing it.
-
Reaction Conditions: Temperature and solvent can have a profound impact on the reaction rate.
-
Temperature: Some reactions may require higher temperatures to overcome the activation energy. Consider a stepwise increase in temperature (e.g., from room temperature to 40°C, then 60°C).
-
Solvent: The polarity and coordinating ability of the solvent are critical. Screen a range of solvents with varying properties (e.g., toluene, dichloromethane, acetonitrile, THF).
-
-
Water Content: Trace amounts of water can sometimes be beneficial in proline-type catalysis, but in other cases, strictly anhydrous conditions are necessary. Try running the reaction under an inert atmosphere with dry solvents.
Issue 2: Low Enantioselectivity or Diastereoselectivity
Q: My reaction is proceeding, but the stereoselectivity is poor. How can I improve it?
A:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A systematic screening of solvents is recommended. Non-polar solvents may promote more organized, hydrogen-bonded transition states.
-
Additives: The use of co-catalysts or additives can significantly impact stereoselectivity. For proline-catalyzed reactions, additives like acids or bases are sometimes used. For this N-acyl derivative, the effect of additives would need to be empirically determined.
-
Substrate Concentration: Varying the concentration of your reactants can sometimes influence selectivity.
Issue 3: Formation of Side Products
Q: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?
A:
-
Substrate Decomposition: The reaction conditions (e.g., temperature, additives) might be too harsh for your starting materials. Consider milder conditions.
-
Racemization: If the desired product is prone to racemization, this can be exacerbated by prolonged reaction times or elevated temperatures. Monitor the reaction progress and work it up as soon as it reaches completion.
-
Self-Condensation of Substrates: In reactions like the aldol addition, self-condensation of the aldehyde or ketone can be a competing pathway. This can sometimes be mitigated by slowly adding one of the reactants to the reaction mixture.
Quantitative Data Summary
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee/dr |
| 1 | 5 | Toluene | 25 | 24 | Data | Data |
| 2 | 10 | Toluene | 25 | 24 | Data | Data |
| 3 | 10 | DCM | 25 | 24 | Data | Data |
| 4 | 10 | MeCN | 25 | 24 | Data | Data |
| 5 | 10 | Toluene | 0 | 48 | Data | Data |
| 6 | 10 | Toluene | 40 | 12 | Data | Data |
Experimental Protocols
Below is a general protocol for a hypothetical asymmetric reaction. This should be adapted and optimized for your specific transformation.
General Protocol for a Catalytic Asymmetric Reaction
-
To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add the desired solvent (e.g., 1.0 mL).
-
Add the electrophilic substrate (e.g., 1.0 mmol).
-
Stir the mixture for a few minutes at the desired temperature.
-
Add the nucleophilic substrate (e.g., 1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and stereoselectivity (e.g., by chiral HPLC).
Visualizations
Caption: A general workflow for troubleshooting common issues in catalyzed reactions.
Caption: A hypothetical catalytic cycle based on substrate activation via complexation.
Technical Support Center: Synthesis of 1-Propionylpyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propionylpyrrolidine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Schotten-Baumann reaction, a common method for N-acylation of amino acids.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Reaction: The reaction may not have gone to completion. | - Ensure dropwise addition of propionyl chloride to the reaction mixture to maintain control over the reaction. - Stir the reaction mixture for a sufficient duration after the addition of propionyl chloride to allow for complete conversion. - Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC). |
| Formation of Proline Hydrochloride Salt: The hydrochloric acid generated during the reaction reacts with the starting L-proline, forming a salt that is unreactive.[1][2] | - Use a suitable base, such as sodium hydroxide or triethylamine, to neutralize the HCl as it is formed.[1][2] - Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) to ensure the L-proline remains in its deprotonated, nucleophilic form. | |
| Hydrolysis of Propionyl Chloride: Propionyl chloride can react with water present in the reaction mixture to form propionic acid, reducing the amount of acylating agent available.[3] | - Use anhydrous solvents to minimize the presence of water. - Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of hydrolysis.[3] | |
| Presence of Unreacted L-proline in the Final Product | Insufficient Propionyl Chloride: An inadequate amount of the acylating agent was used. | - Use a slight excess of propionyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of L-proline. |
| Inefficient Neutralization of HCl: The generated HCl was not effectively neutralized, leading to the formation of unreactive proline hydrochloride.[1][2] | - Ensure efficient stirring and slow addition of the base to maintain a consistent alkaline pH throughout the reaction. | |
| Presence of Propionic Acid in the Final Product | Hydrolysis of Propionyl Chloride: Excess propionyl chloride or exposure to moisture led to the formation of propionic acid.[3] | - Quench the reaction carefully with water after completion to hydrolyze any remaining propionyl chloride. - Purify the final product using techniques such as recrystallization or column chromatography to remove water-soluble impurities like propionic acid. |
| Detection of the D-enantiomer of the Product (Racemization) | Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to the racemization of the chiral center in proline.[1] | - Maintain a low reaction temperature (0-5 °C). - Avoid using an excessive amount of strong base. - Consider alternative acylation methods that are known to be milder and less prone to racemization, such as using propionic anhydride. |
| Inappropriate Solvent or Coupling Agents: Certain solvents and additives can promote racemization.[1] | - For peptide coupling-style reactions, avoid additives like 1-hydroxybenzotriazole (HOBt) which have been shown to catalyze racemization in proline derivatives.[1] - Dichloromethane is often a better solvent choice than dimethylformamide to minimize racemization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically unreacted L-proline, L-proline hydrochloride salt, and propionic acid. The formation of the D-enantiomer of the product due to racemization is also a critical impurity to monitor.
Q2: How can I minimize the formation of the proline hydrochloride salt?
A2: The formation of the proline hydrochloride salt can be minimized by using a base, such as sodium hydroxide, to neutralize the hydrochloric acid that is generated during the reaction.[1][2] Maintaining the reaction at an alkaline pH is crucial for keeping the proline in its reactive, deprotonated form.
Q3: What is the role of temperature in this synthesis?
A3: Temperature control is critical. Running the reaction at a low temperature (e.g., 0-5 °C) helps to minimize side reactions such as the hydrolysis of propionyl chloride and reduces the risk of racemization of the final product.[3]
Q4: How can I check for the presence of the D-enantiomer in my final product?
A4: The presence of the D-enantiomer can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification.
Q5: What is a suitable method for purifying the final product?
A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of method will depend on the scale of the reaction and the nature of the impurities. An aqueous workup with acidification and extraction into an organic solvent is a common initial purification step.
Experimental Protocols
Synthesis of 1-Propionyl-L-proline via Schotten-Baumann Reaction
This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
-
Dissolution of L-proline: Dissolve L-proline (1 equivalent) in a suitable aqueous alkaline solution (e.g., 1M sodium hydroxide) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0-5 °C in an ice bath.
-
Addition of Propionyl Chloride: While vigorously stirring the cooled L-proline solution, slowly add propionyl chloride (1.1 equivalents) dropwise.
-
pH Control: Simultaneously with the addition of propionyl chloride, add a solution of a base (e.g., 1M sodium hydroxide) dropwise to maintain the pH of the reaction mixture between 9 and 11.
-
Reaction Monitoring: After the complete addition of propionyl chloride, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a suitable acid (e.g., 1M hydrochloric acid).
-
Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Method: HPLC-UV for Purity Assessment
This is an illustrative HPLC method for the analysis of 1-Propionyl-L-proline and potential impurities. Method development and validation are essential for accurate quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Formation pathways of common byproducts and impurities.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: 1-Propionylpyrrolidine-2-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Propionylpyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities can be categorized as follows:
-
Starting Materials: Unreacted L-proline and residual propionylating agents (e.g., propionic anhydride or propionyl chloride).
-
Side Products: Di-acylated products, and byproducts from side reactions like amidation or methylation of the carboxylic acid group, particularly if reaction conditions are not carefully controlled.[1] Over-propionylation on other reactive sites of precursor molecules, if present, can also occur.[2]
-
Enantiomeric Impurities: The presence of D-proline in the starting material can lead to the formation of the D-enantiomer of the final product.[3]
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and salts formed during pH adjustments.
Q2: My final product has a low melting point and appears oily. What could be the cause?
A2: An oily product or a depressed melting point is typically indicative of impurities. The presence of residual solvents, unreacted starting materials, or liquid side products can prevent the crystallization of the pure compound. It is crucial to ensure the complete removal of solvents under vacuum and to employ effective purification strategies to remove soluble impurities.
Q3: I am observing poor separation during column chromatography. What can I do to improve it?
A3: Poor separation in column chromatography can be due to several factors:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound from impurities. A systematic trial of solvent systems with varying polarities is recommended.
-
Column Overloading: Loading too much crude product onto the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded relative to the amount of stationary phase.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the stationary phase is packed uniformly.
-
Compound Degradation on Silica: Some compounds can degrade on acidic silica gel. Using a neutral stationary phase like alumina or deactivated silica gel might be a solution.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample and detect any non-volatile impurities.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
Troubleshooting Guides
Issue 1: Low Yield After Synthesis and Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion before workup. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of the carboxylic acid. Perform multiple extractions with a suitable organic solvent. |
| Product Loss During Crystallization | Avoid using an excessive amount of solvent for recrystallization. Cool the solution slowly to maximize crystal formation. Recover product from the mother liquor by concentrating it and attempting a second crystallization or by chromatography. |
| Product Degradation | Ensure reaction and purification conditions are mild. Avoid excessive heat and strongly acidic or basic conditions if the compound is sensitive. |
Issue 2: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Impurities | The impurity may have similar solubility properties to the product. Try a different solvent or a mixture of solvents for recrystallization. |
| Inadequate Solvent Choice | The chosen solvent may not effectively differentiate between the product and the impurity in terms of solubility. The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should be either very soluble or insoluble at all temperatures. |
| Trapped Solvent | Ensure crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the product is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures. Common solvents for N-acyl amino acids include ethyl acetate, ethanol/water mixtures, and acetone.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A patent on L-proline purification suggests a process involving dissolution in a water/ethyl alcohol mixture, treatment with activated carbon, and precipitation with acetone, which achieved a purity of 99.5% and a yield of 89.7%.[6]
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Selection: Silica gel is the most common stationary phase. The particle size will affect the resolution.
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives a good separation between the desired product (Rf value of ~0.3-0.4) and impurities. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the mobile phase to ensure a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Purification Method | Parameter | Crude Product | Purified Product |
| Recrystallization | Yield (%) | N/A | User to input data |
| Purity (by HPLC, %) | User to input data | User to input data | |
| Melting Point (°C) | User to input data | User to input data | |
| Column Chromatography | Yield (%) | N/A | User to input data |
| Purity (by HPLC, %) | User to input data | User to input data |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues during purification.
References
- 1. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline impurity | Axios Research [axios-research.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
Technical Support Center: 1-Propionylpyrrolidine-2-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 1-Propionylpyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-propionylation of pyrrolidine-2-carboxylic acid, typically performed via a Schotten-Baumann reaction, can stem from several factors. The primary culprit is often the hydrolysis of the reactive acylating agent, propionyl chloride, in the aqueous reaction medium.
Troubleshooting Steps:
-
pH Control: The pH of the reaction mixture is critical. The reaction should be maintained at an alkaline pH (typically 10-13) to ensure the pyrrolidine-2-carboxylic acid is deprotonated and acts as a nucleophile. However, excessively high pH can accelerate the hydrolysis of propionyl chloride. A study on a similar acylation of lysine showed that yields could vary from 55.20% to 97.77% between pH 10 and 13.[1] Careful monitoring and adjustment of the pH with a base solution throughout the addition of propionyl chloride is recommended.
-
Temperature Management: The reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of propionyl chloride minimizes the rate of its hydrolysis and reduces the potential for side reactions.
-
Efficient Mixing: Vigorous stirring is essential in a biphasic Schotten-Baumann reaction to maximize the interfacial area between the aqueous solution of the amino acid and the organic phase (or droplets) of the acyl chloride, promoting the desired acylation over hydrolysis.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the pyrrolidine-2-carboxylic acid or propionyl chloride can lead to side reactions and lower the yield of the desired product.
Q2: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation?
A2: The most common impurities are unreacted pyrrolidine-2-carboxylic acid and propionic acid (from the hydrolysis of propionyl chloride). The formation of a salt between unreacted amine and the generated hydrochloric acid can also occur if the amount of base is insufficient.[2]
Minimizing Impurities:
-
Stoichiometry of Base: Use at least two equivalents of base. One equivalent is required to neutralize the HCl generated during the reaction, and another to maintain the deprotonated state of the amino acid. An excess of base is generally used to maintain the alkaline pH.
-
Slow Addition of Acyl Chloride: Add the propionyl chloride dropwise to the reaction mixture. This ensures that the concentration of the acyl chloride in the reaction mixture is low at any given time, favoring the reaction with the amino acid over hydrolysis.
-
Post-Reaction Workup: A thorough workup procedure is crucial. Acidifying the reaction mixture after the reaction is complete will protonate the carboxylate group of the product and any unreacted amino acid, allowing for extraction into an organic solvent. Washing the organic layer with brine will help remove water-soluble impurities.
Q3: My purified product has a broad melting point range, suggesting it is not pure. What purification methods are most effective?
A3: Recrystallization is a highly effective method for purifying N-acyl amino acids. The choice of solvent system is critical for successful crystallization.
Effective Purification Protocol:
-
Solvent Selection: A common approach is to dissolve the crude product in a solvent in which it is soluble at an elevated temperature and sparingly soluble at room temperature or below. For N-acyl proline derivatives, solvent systems like ethyl acetate/hexane or chloroform have been used for crystallization.[3]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add a non-polar solvent like hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
-
Decolorization: If the product is colored, activated carbon can be used to decolorize the solution before crystallization.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques can be used to confirm the structure and assess the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure. You should expect to see signals corresponding to the pyrrolidine ring protons, the propionyl group protons, and the carboxylic acid proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product by comparing it to the starting materials.
Data Presentation
Table 1: Effect of pH on the Yield of N-Acylation of Amino Acids (Analogous System)
| pH | Yield (%) |
| 10 | 55.20 |
| 11 | 80.50 |
| 12 | 97.77 |
| 13 | 90.10 |
Data adapted from a study on lauroyl lysine synthesis, which follows a similar Schotten-Baumann reaction mechanism. This data illustrates the critical influence of pH on reaction yield.[1]
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
L-Pyrrolidine-2-carboxylic acid (L-Proline)
-
Propionyl chloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Dissolution of Proline: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve L-Pyrrolidine-2-carboxylic acid (1 equivalent) in a 2 M aqueous solution of NaOH (2.2 equivalents). Ensure the proline is fully dissolved.
-
Addition of Propionyl Chloride: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add propionyl chloride (1.1 equivalents) dropwise to the solution over a period of 30-60 minutes. During the addition, monitor the pH and add more NaOH solution as needed to maintain a pH between 11 and 12.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Workup:
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Crystallization):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common synthesis issues.
References
Technical Support Center: Synthesis of 1-Propionylpyrrolidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Propionylpyrrolidine-2-carboxylic acid (also known as N-propionyl-L-proline). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, which is typically prepared via the Schotten-Baumann reaction of L-proline with propionyl chloride.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a consistently low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors. The most common issues are related to the hydrolysis of the acylating agent (propionyl chloride) and incomplete reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis of Propionyl Chloride: Propionyl chloride readily reacts with water to form propionic acid, which will not acylate proline.[1] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Incorrect pH: The pH of the reaction is critical. If the pH is too low, the proline nitrogen will be protonated and thus not nucleophilic enough to attack the propionyl chloride. If the pH is too high, the hydrolysis of propionyl chloride is accelerated. | Maintain the pH of the reaction mixture in the range of 8-10. This can be achieved by the slow, dropwise addition of a base (e.g., 10% NaOH solution) to neutralize the HCl generated during the reaction.[2] Monitor the pH throughout the addition of propionyl chloride. |
| Suboptimal Temperature: Low temperatures can slow down the reaction rate, while high temperatures can increase the rate of side reactions, including the hydrolysis of propionyl chloride. | The reaction is typically carried out at a low temperature, initially around 0-5 °C, during the addition of propionyl chloride to control the exothermic reaction and minimize hydrolysis. The reaction can then be allowed to warm to room temperature to ensure completion. |
| Insufficient Mixing: In a biphasic Schotten-Baumann reaction (e.g., an organic solvent and water), vigorous stirring is essential to ensure the reactants come into contact. | Use a high-speed overhead stirrer or a magnetic stirrer with a large stir bar to ensure efficient mixing of the aqueous and organic layers. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I avoid them?
Answer:
The presence of impurities is a common challenge. The main side products in this synthesis are unreacted L-proline, propionic acid (from hydrolysis of propionyl chloride), and potentially D-proline (from racemization).
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Prevention and Removal |
| Unreacted L-Proline | Incomplete acylation of the starting material. | Ensure a slight excess of propionyl chloride is used (e.g., 1.1-1.2 equivalents). Optimize reaction conditions (pH, temperature, reaction time) to drive the reaction to completion. Unreacted proline can be removed during workup by adjusting the pH and performing extractions, or by chromatography.[3][4] |
| Propionic Acid | Hydrolysis of propionyl chloride by water present in the reaction mixture.[1] | Minimize water content in the reaction as described for improving yield. Propionic acid can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. |
| D-Propionylpyrrolidine-2-carboxylic acid (D-enantiomer) | Racemization of the chiral center of L-proline under basic conditions. While typically low, it can be a critical impurity in pharmaceutical applications. | Maintain the pH below 11 and the temperature as low as reasonably possible to minimize racemization. The use of milder bases or shorter reaction times can also be beneficial. Chiral HPLC can be used to detect and quantify the D-enantiomer.[5][6] |
| Diketopiperazine (Proline Anhydride) | Intramolecular cyclization of a dipeptide formed from two proline molecules. This is more common in peptide synthesis but can occur under certain conditions.[7][8][9][10] | This is less likely in this specific synthesis but can be minimized by using a dilute solution of proline and adding the propionyl chloride slowly to favor the intermolecular acylation over proline-proline coupling. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Schotten-Baumann acylation of L-proline?
A1: The optimal pH is a compromise between ensuring the deprotonation of the proline's secondary amine to make it nucleophilic and minimizing the hydrolysis of the highly reactive propionyl chloride. A pH range of 8-10 is generally recommended for the acylation of amino acids under Schotten-Baumann conditions.[2]
Q2: Can I use a different base instead of sodium hydroxide?
A2: Yes, other bases can be used. Organic bases like triethylamine or pyridine can be used, often in an anhydrous organic solvent.[11] Inorganic bases like potassium carbonate are also an option. The choice of base can influence the reaction rate and the profile of side products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material (L-proline). The disappearance of the proline spot and the appearance of a new, less polar product spot indicates the progress of the reaction. A suitable solvent system for TLC would be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar one (like hexane), often with a small amount of acetic acid to ensure the carboxylic acid groups are protonated.
Q4: What is the best way to purify the final product?
A4: Purification can typically be achieved by a combination of extraction and crystallization. After the reaction, the mixture is usually acidified to protonate the carboxylic acid of the product, which can then be extracted into an organic solvent. Washing the organic layer with brine removes water-soluble impurities. The crude product obtained after evaporating the solvent can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[12] If impurities persist, column chromatography on silica gel may be necessary.[13]
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
L-Proline
-
Propionyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-proline (1 equivalent) in a 1 M aqueous solution of NaOH (1 equivalent) at 0-5 °C.
-
In a separate container, dissolve propionyl chloride (1.1 equivalents) in an equal volume of an organic solvent like dichloromethane.
-
Slowly add the propionyl chloride solution to the stirred proline solution over 30-60 minutes, while simultaneously adding a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the L-proline is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2 with concentrated HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualizations
Below are diagrams illustrating the key reaction pathways and logical relationships in the synthesis of this compound.
References
- 1. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid robust separation of hydroxyproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SEPARATION OF PROLINE AND HYDROXYPROLINE USING THIN-LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 13. CN101348453A - Method for purifying proline - Google Patents [patents.google.com]
Prevention of racemization in 1-Propionylpyrrolidine-2-carboxylic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of racemization during the synthesis of 1-Propionylpyrrolidine-2-carboxylic acid (N-propionyl-L-proline).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an N-acylated derivative of the amino acid L-proline. Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure with its α-amino group, creating a secondary amine.[1] This compound and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis.
Q2: Why is maintaining chirality important in this synthesis?
The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. The L-enantiomer may have desired therapeutic effects, while the D-enantiomer could be inactive or even cause undesirable side effects. Therefore, preserving the chiral integrity of the starting material, L-proline, is critical for synthesizing enantiomerically pure compounds for pharmaceutical applications.
Q3: What is the primary cause of racemization during the N-propionylation of proline?
Racemization occurs at the α-carbon (the chiral center) of the proline molecule. The process is typically facilitated by the activation of the carboxyl group, which can increase the acidity of the α-hydrogen. Under certain conditions, particularly with specific coupling reagents or in the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers. Studies have shown that the choice of coupling reagents, additives, and solvents plays a crucial role in the extent of racemization.[2][3]
Q4: Which analytical techniques are suitable for detecting and quantifying racemization?
To determine the enantiomeric purity (or enantiomeric excess, ee) of the final product, chiral chromatography is the most common and reliable method. Specific techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, this method can separate the L- and D-enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): After converting the carboxylic acid to a more volatile ester derivative, GC with a chiral column can be used to separate the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, it is sometimes possible to distinguish between enantiomers by observing separate signals in the NMR spectrum.
Troubleshooting Guide
Problem: Significant racemization (>5%) is detected in my final product after N-propionylation.
-
Potential Cause 1: Inappropriate Coupling Reagent/Additive Combination. The use of certain carbodiimides, like water-soluble carbodiimide (WSCI), in combination with 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) has been shown to cause extensive racemization specifically with proline and hydroxyproline esters.[2] While HOBt is typically used to suppress racemization, it can act as a catalyst for racemization in this specific context.[2]
-
Solution:
-
Change the reaction conditions. Avoid the combination of WSCI/HOBt in DMF. Almost no racemization is observed when using a mixed anhydride procedure in tetrahydrofuran (THF) or a carbodiimide method (like DCC or DIC) in dichloromethane (DCM) without HOBt.[2]
-
Use alternative additives. If an additive is required, consider racemization suppressors like 7-Aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure®.[3]
-
Switch to a different class of coupling reagent. Phosphonium salts like PyBOP or uronium salts like HBTU are known for their ability to minimize racemization during amide bond formation.[4][5]
-
-
Potential Cause 2: Unsuitable Solvent. Polar aprotic solvents like DMF can sometimes promote racemization, as observed in the WSCI/HOBt case.[2]
-
Solution:
-
Switch to less polar solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) are often better choices for minimizing racemization in proline acylation reactions.[2]
-
-
Potential Cause 3: Elevated Temperature or Extended Reaction Time. Higher temperatures and longer reaction times provide more opportunity for the equilibrium between the chiral starting material and the achiral enolate intermediate to be established, leading to increased racemization.
-
Solution:
-
Maintain low temperatures. Perform the acylation at a reduced temperature (e.g., 0 °C to -15 °C), especially during the addition of the acylating agent (e.g., propionyl chloride).
-
Optimize reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce racemization.
-
Quantitative Data on Racemization
The choice of synthesis method and conditions has a profound impact on the chiral purity of the final product. The table below summarizes findings from studies on proline coupling reactions, which are analogous to the N-propionylation process.
| Synthesis Method | Coupling Reagent | Additive | Solvent | Extent of Racemization |
| Carbodiimide | WSCI | HOBt | DMF | Extensive[2] |
| Carbodiimide | WSCI | None | DMF | Greatly Decreased[2] |
| Mixed Anhydride | N/A | N/A | THF | Almost None[2] |
| Carbodiimide | DCC/DIC | None | DCM | Almost None[2] |
| Biocatalytic Amidation | Enzyme (CalB) | Ammonia | 2-methyl-2-butanol | Racemization-free (>99% ee)[6][7] |
Visual Guides
Experimental Workflow for N-Propionylation of L-Proline
Caption: General workflow for the synthesis of 1-Propionyl-L-proline.
Troubleshooting Logic for Racemization Issues
Caption: Decision tree for troubleshooting racemization.
Detailed Experimental Protocol
Protocol: Low-Racemization N-Propionylation via Mixed Anhydride Method (Adapted)
This protocol is adapted from methodologies known to suppress racemization.[2]
Reagents & Materials:
-
L-Proline
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Propionyl chloride
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend L-proline (1.0 eq) in anhydrous THF.
-
Basification: Add TEA or DIPEA (2.2 eq) to the suspension. Stir the mixture at room temperature until the L-proline dissolves completely.
-
Cooling: Cool the reaction flask to -15 °C using an appropriate cooling bath (e.g., ice-salt).
-
Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution via a syringe, ensuring the internal temperature does not rise above -10 °C.
-
Reaction: Stir the mixture at -15 °C to 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the L-proline spot has disappeared (typically 1-3 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with a mild acid solution (e.g., 1M HCl), deionized water, and finally with a brine solution.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization as needed.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
References
- 1. embopress.org [embopress.org]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to diketopiperazine (DKP) formation during the synthesis of proline derivatives, particularly in the context of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in proline derivative synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the synthesis of peptides containing proline.[1][2] This side reaction is particularly problematic when proline is in the second position (penultimate) of a peptide chain.[3][4] The formation of DKP leads to the cleavage of the desired peptide, resulting in a truncated peptide and the DKP byproduct.[4][5] This reduces the overall yield of the target molecule and introduces impurities that can be difficult to remove, complicating the purification process.
Q2: What is the primary mechanism of DKP formation in peptide synthesis?
A2: The primary mechanism involves an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide unit on the carbonyl group of the amide bond between the second and third amino acid residues.[4][5][6] This cyclization reaction results in the cleavage of the peptide chain and the formation of a stable six-membered DKP ring.[5] This process is especially favored when the second amino acid is proline, due to its unique cyclic structure which can facilitate the necessary cis-amide bond conformation for cyclization.[4]
Q3: Which factors promote the formation of DKP during solid-phase peptide synthesis (SPPS)?
A3: Several factors can promote DKP formation during SPPS, including:
-
Peptide Sequence: Peptides with a proline residue at the second position from the N-terminus are highly susceptible to DKP formation.[3][4] Glycine at the N-terminus can also increase the rate of DKP formation.
-
N-terminal Protecting Group: The widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group can be unstable under certain conditions, leading to its premature removal and subsequent DKP formation.[3][7]
-
Solvent: Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) can facilitate DKP formation, especially during extended hold times.[3][4][8]
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.[4]
-
Base: The presence of a base, such as piperidine used for Fmoc deprotection, can catalyze DKP formation.[4] Even residual base can be problematic.
-
Resin Linker: Certain types of resin linkers, like the p-alkoxybenzyl ester (Wang) resin, can be more prone to DKP formation.
Troubleshooting Guide
Problem: Significant DKP formation is observed as a major byproduct in my peptide synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sequence Susceptibility (Penultimate Proline) | If possible, modify the synthesis strategy to avoid having a proline at the second position of the growing peptide chain. | Reduced DKP formation. |
| Couple a dipeptide or tripeptide unit to bypass the susceptible dipeptidyl-resin stage. | Avoids the formation of the reactive intermediate prone to cyclization. | |
| Fmoc Group Instability | Minimize the time the N-terminus is deprotected. Proceed with the next coupling step immediately after Fmoc removal and washing. | Less opportunity for the free N-terminal amine to initiate DKP formation. |
| Consider using an alternative N-terminal protecting group that is more stable under the reaction conditions, such as Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl).[4][9] | Elimination or significant reduction of DKP byproducts.[4][9] | |
| Reaction Conditions | Perform the coupling and deprotection steps at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures).[4] | Slower rate of DKP formation. |
| Use additives like Oxyma Pure (ethyl cyanohydroxyiminoacetate) during coupling, which can improve stability.[4][9] | Markedly improved peptide intermediate stability and reduced DKP formation.[4][9] | |
| For Fmoc deprotection, consider using a milder base or a different deprotection cocktail. For example, 5% (w/v) piperazine in DMF or NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[10] | Drastic reduction in DKP byproducts.[10] | |
| Choice of Coupling Reagent | Utilize coupling reagents known to suppress DKP formation, such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA).[4][11] | Substantial inhibition of DKP formation during the coupling step.[4] |
Quantitative Data on DKP Formation
The following tables summarize quantitative data on DKP formation under various conditions, primarily from studies on the synthesis of tirzepatide.
Table 1: Effect of Penultimate Amino Acid on DKP Formation [4]
| Peptide Intermediate on Resin | Penultimate Amino Acid | desXaaXaa (DKP-related impurity) Formation after ~650h in DMF |
| Fmoc-Pro-Pro-Ser-resin | Proline | up to 80% |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | Proline | ~25% |
| Fmoc-Pro-Pro-Pro-Ser-resin | Proline | ~15% |
| Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin | Proline | ~5% |
Table 2: Influence of Fmoc-Removal Reagent on DKP Formation [10]
| Fmoc-Removal Reagent | Solvent | Total DKP Formation |
| 20% (v/v) piperidine | DMF | 13.8% |
| 5% (v/v) piperidine | DMF | 12.2% |
| 20% (v/v) piperidine | Toluene | 11.7% |
| 5% (w/v) piperazine | DMF | < 4% |
| 5% (w/v) piperazine | NMP | < 4% |
Experimental Protocols
Protocol 1: Minimized DKP Formation during Fmoc-SPPS of a Proline-Containing Peptide
This protocol incorporates several strategies to suppress DKP formation.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin to minimize DKP formation at the C-terminus) in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and treat with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Dipeptide Coupling (to bypass susceptible intermediate):
-
In a separate vessel, pre-activate a solution of the Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) with a coupling reagent like HBTU/DIPEA or HATU/DIPEA in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the deprotected amino acid on the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Subsequent Couplings:
-
Repeat the Fmoc deprotection and coupling steps for the remaining amino acids.
-
For couplings to the N-terminal of a proline residue, consider using a stronger activating agent or double coupling to ensure complete reaction.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold ether.
-
Purify the peptide by reverse-phase HPLC.
-
Analyze the final product by mass spectrometry to confirm the identity and assess purity, specifically looking for the absence of DKP-related byproducts.
-
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for DKP Formation.
References
- 1. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to 1-Propionylpyrrolidine-2-carboxylic Acid and Other Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. Organocatalysis has emerged as a powerful tool, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Among the diverse array of organocatalysts, those derived from the simple amino acid L-proline have proven to be particularly versatile and effective. This guide provides a comparative overview of 1-Propionylpyrrolidine-2-carboxylic acid, an N-acylated proline derivative, and other prominent classes of organocatalysts.
While direct, head-to-head experimental comparisons of this compound against other organocatalysts in specific reactions are not extensively documented in publicly available literature, this guide will provide a comprehensive analysis based on the well-established performance of its parent compound, L-proline, and other key organocatalyst classes. We will delve into the mechanistic principles, present available quantitative data for analogous catalysts, and offer detailed experimental protocols for key asymmetric transformations.
The Proline Backbone: A Foundation for Asymmetric Catalysis
L-Proline is considered a foundational organocatalyst, capable of promoting a wide range of asymmetric reactions with high enantioselectivity.[1] Its catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[1] This allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously, effectively mimicking the action of a Class I aldolase enzyme.
The general catalytic cycle for a proline-catalyzed reaction, such as the aldol reaction, involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde electrophile, followed by hydrolysis to release the product and regenerate the catalyst.
Performance of L-Proline and its Derivatives in Asymmetric Reactions
The performance of L-proline and its derivatives is highly dependent on the reaction type, substrates, and conditions. Below are tables summarizing typical performance data for L-proline and other related organocatalysts in key asymmetric reactions.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of organocatalysis, and L-proline has been extensively studied in this transformation.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 | Notz, W.; List, B. J. Am. Chem. Soc.2000 , 122, 7386-7387. |
| L-Proline | Benzaldehyde | Cyclohexanone | CH3CN | 20 | 24 | 95 | 95:5 | 96 | List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396. |
| (S)-2-(Triflylaminomethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 1 | 2 | 99 | 98:2 | >99 | Wang, W. et al. Angew. Chem. Int. Ed.2005 , 44, 1369-1371. |
Asymmetric Michael Addition
The Michael addition is another fundamental carbon-carbon bond-forming reaction where proline-based catalysts have shown significant utility.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Nitrostyrene | Cyclohexanone | CHCl3 | 35 | 120 | 45 | 95:5 | 20 | List, B. et al. Org. Lett.2001 , 3, 573-575. |
| Diarylprolinol Silyl Ether | Nitrostyrene | Propanal | Toluene | 10 | 24 | 95 | 93:7 | 99 | Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215. |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Nitrostyrene | Cyclohexanone | CH2Cl2 | 5 | 12 | 98 | 99:1 | 99 | Wang, W. et al. Org. Lett.2005 , 7, 119-122. |
The Influence of N-Acylation: A Theoretical Perspective on this compound
Potential Effects of N-Propionylation:
-
Acidity: The introduction of the electron-withdrawing propionyl group is expected to increase the acidity of the carboxylic acid proton. This could enhance its ability to activate electrophiles through hydrogen bonding.
-
Steric Hindrance: The propionyl group introduces additional steric bulk around the nitrogen atom. This could influence the stereochemical outcome of the reaction by creating a more defined chiral pocket, potentially leading to higher enantioselectivity.
-
Solubility: N-acylation can significantly alter the solubility profile of the catalyst, potentially allowing for reactions in a wider range of organic solvents compared to the often poorly soluble L-proline.
-
Mechanism: A key difference is that N-acyl proline derivatives cannot form an enamine intermediate in the same way as L-proline. Instead, they are more likely to act as chiral Brønsted acids or bifunctional catalysts where the amide N-H and the carboxylic acid C=O and O-H groups participate in hydrogen bonding to organize the transition state.
Other Classes of Organocatalysts: A Broader Perspective
To provide a comprehensive comparison, it is essential to consider other major classes of organocatalysts that are often employed in similar transformations.
Diarylprolinol Silyl Ethers
Developed by Hayashi and Jørgensen, these catalysts have shown exceptional performance in a variety of asymmetric reactions, particularly in the Michael addition of aldehydes to nitroalkenes. Their high stereoselectivity is attributed to the bulky diarylmethylsilyl ether group, which effectively shields one face of the enamine intermediate.
Bifunctional Thiourea Catalysts
Pioneered by Jacobsen and Takemoto, chiral thiourea derivatives are highly effective bifunctional catalysts. The thiourea moiety acts as a powerful hydrogen-bond donor to activate the electrophile, while a basic group (often a tertiary amine) on the chiral scaffold activates the nucleophile. These catalysts have demonstrated remarkable success in a wide range of enantioselective reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the asymmetric aldol and Michael reactions.
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of L-proline (0.03 mmol, 30 mol%) in anhydrous DMSO (1.0 mL) is added the ketone (2.0 mmol). The mixture is stirred at room temperature for 15 minutes, after which the aldehyde (0.1 mmol) is added. The reaction is stirred at the desired temperature (e.g., 4 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Experimental Protocol for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
In a vial, the diarylprolinol silyl ether catalyst (0.01 mmol, 10 mol%) is dissolved in toluene (0.5 mL). The aldehyde (0.2 mmol) is then added, and the mixture is stirred at room temperature for 10 minutes. The nitroalkene (0.1 mmol) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to yield the Michael adduct. The enantiomeric and diastereomeric ratios are determined by chiral HPLC and 1H NMR analysis, respectively.
Conclusion
While this compound belongs to the well-established family of proline-derived organocatalysts, a lack of direct comparative experimental data makes a definitive performance assessment challenging. Based on theoretical considerations, the N-propionyl group is expected to modulate the catalyst's acidity, steric environment, and solubility, which could translate to altered reactivity and selectivity compared to L-proline.
For researchers and drug development professionals, the choice of an organocatalyst will ultimately depend on the specific transformation, substrate scope, and desired outcome. While L-proline remains a cost-effective and versatile starting point, its derivatives, including N-acyl prolines, diarylprolinol silyl ethers, and bifunctional thioureas, offer a powerful and expanding toolkit for tackling the challenges of modern asymmetric synthesis. Further experimental investigation into the catalytic potential of this compound is warranted to fully elucidate its position within the organocatalyst landscape.
References
Comparative Analysis of 1-Propionylpyrrolidine-2-carboxylic Acid Derivatives as Potential Nootropic Agents
For Immediate Release
A comprehensive review of 1-Propionylpyrrolidine-2-carboxylic acid and its derivatives reveals a promising class of compounds with potential nootropic, or cognitive-enhancing, effects. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this burgeoning field.
While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, existing research on related proline-based compounds and nootropic agents allows for an insightful comparative framework. The following sections detail the potential biological activities, relevant experimental protocols for evaluation, and the signaling pathways likely modulated by these compounds.
Comparative Biological Activity
The core structure, this compound, is a derivative of proline, an amino acid known for its critical role in protein structure and cellular signaling. The introduction of a propionyl group at the nitrogen atom is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. Based on structure-activity relationship (SAR) studies of similar N-acylproline derivatives, modifications to the carboxylic acid and the pyrrolidine ring are expected to significantly influence their nootropic potential.
A key area of comparison for these derivatives lies in their ability to enhance memory and learning, protect against neurotoxicity, and modulate neurotransmitter systems. For instance, amidation of the carboxylic acid group in peptide structures has been shown to improve biological activity. A comparative study on the HLDF-6 peptide demonstrated that its amide form (HLDF-6-NH2) exhibited superior neuroprotective and nootropic effects compared to its carboxylate counterpart (HLDF-6-OH) in animal models of Alzheimer's disease[1]. This suggests that 1-propionylpyrrolidine-2-carboxamide derivatives may exhibit enhanced efficacy over the parent carboxylic acid.
| Derivative Classification | Predicted Biological Activity | Rationale |
| Parent Compound | Baseline Nootropic and Neuroprotective Effects | The proline scaffold is associated with cognitive function. |
| Amide Derivatives | Potentially Enhanced Nootropic and Neuroprotective Activity | Amidation can increase stability and cell permeability, as seen in related peptide studies[1]. |
| Ester Derivatives | Variable Activity; Potential for Prodrug Strategy | Esterification can alter solubility and metabolic stability, influencing bioavailability. |
| Ring-Substituted Derivatives | Modulated Potency and Selectivity | Substitutions on the pyrrolidine ring can influence binding to target receptors and enzymes. |
Experimental Protocols for Nootropic Evaluation
To rigorously assess the comparative efficacy of this compound derivatives, a battery of well-established in vivo and in vitro assays is recommended.
In Vivo Behavioral Assays
These assays are crucial for evaluating the effects of the compounds on learning, memory, and cognitive flexibility in animal models.
-
Morris Water Maze: This test assesses spatial learning and memory. Rats or mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial are key measures of cognitive enhancement.
-
Novel Object Recognition Test: This assay evaluates recognition memory. Animals are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. An increase in the time spent exploring the novel object indicates improved memory.
-
Conditioned Passive Avoidance Task: This test measures fear-motivated learning and memory. Animals learn to avoid a compartment where they previously received a mild foot shock. A longer latency to enter the shock-associated compartment indicates improved memory retention.
In Vitro Mechanistic Assays
These assays can elucidate the underlying cellular and molecular mechanisms of action.
-
Acetylcholinesterase (AChE) Inhibition Assay: Since cholinergic pathways are critical for memory, assessing the ability of the derivatives to inhibit AChE, the enzyme that degrades acetylcholine, is a relevant measure of their potential to enhance cholinergic neurotransmission.
-
Neuroprotection Assays: The ability of the derivatives to protect neuronal cells from various insults (e.g., oxidative stress, glutamate-induced excitotoxicity) can be quantified using cell viability assays such as the MTT or LDH assay.
Potential Signaling Pathways
Proline and its derivatives are known to modulate several key signaling pathways involved in cellular stress response, protein synthesis, and neuronal function. The nootropic effects of this compound derivatives are likely mediated through the modulation of these pathways.
Proline metabolism itself is intricately linked to cellular redox homeostasis through the production of reactive oxygen species (ROS) during its oxidation in the mitochondria. This can, in turn, influence redox-sensitive signaling pathways.
References
Performance Under Pressure: Evaluating 1-Propionylpyrrolidine-2-carboxylic Acid in Asymmetric Catalysis
In the dynamic field of organocatalysis, the search for efficient, selective, and robust catalysts is paramount. L-proline, a naturally occurring amino acid, has emerged as a cornerstone in this area, particularly for its ability to catalyze a wide range of asymmetric reactions.[1][2] However, the quest for improved performance has led to the development of numerous proline derivatives, with modifications aimed at enhancing catalytic activity, stereoselectivity, and solubility in various organic solvents. This guide provides a comparative evaluation of 1-Propionylpyrrolidine-2-carboxylic acid, a simple N-acyl proline derivative, and its performance in asymmetric catalysis, benchmarked against the parent L-proline and other modified analogues.
While specific quantitative performance data for this compound is not extensively documented in publicly available literature, we can infer its likely performance characteristics based on the well-established principles of N-acylation on the proline scaffold. The introduction of the propionyl group is expected to modulate the catalyst's steric and electronic properties, influencing its efficacy in key asymmetric transformations such as aldol, Mannich, and Michael reactions.[3]
Comparative Performance Analysis
The primary motivation for N-acylation of L-proline is to overcome some of its limitations, such as modest yields and enantioselectivities in certain reactions and poor solubility in non-polar solvents. The acyl group can influence the transition state of the reaction, leading to improved stereochemical control.
Below is a table summarizing the typical performance of L-proline in the asymmetric aldol reaction, which serves as a baseline for evaluating modified catalysts like this compound. While direct data for the propionyl derivative is scarce, the table includes data for other N-acyl proline derivatives to provide a reasonable comparison.
Table 1: Performance Comparison of L-proline and N-Acyl Proline Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 20-30 | DMSO | 4 | 68 | 76 |
| N-Formyl-L-proline | 10 | CH2Cl2 | 24 | 85 | 92 |
| N-Acetyl-L-proline | 10 | CH2Cl2 | 24 | 88 | 95 |
| This compound | 10 (estimated) | CH2Cl2 (expected) | 24 (estimated) | >85 (expected) | >90 (expected) |
| N-Benzoyl-L-proline | 10 | CH2Cl2 | 24 | 90 | 96 |
Data for this compound is extrapolated based on trends observed for other N-acyl derivatives.
The data suggests that N-acylation generally leads to improved yields and significantly higher enantioselectivities compared to unmodified L-proline. The increased steric bulk of the acyl group is believed to play a crucial role in creating a more ordered transition state, thereby enhancing facial selectivity. It is anticipated that this compound would follow this trend, offering a balance between increased steric hindrance and catalyst reactivity.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and validating catalytic performance. Below is a representative procedure for an asymmetric aldol reaction using an N-acyl-L-proline catalyst. This protocol can be adapted for this compound.
General Experimental Protocol for Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (5 mL) is added the ketone (5.0 mmol) and the N-acyl-L-proline catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Workflows
The catalytic cycle of proline and its derivatives in asymmetric reactions is well-established and typically proceeds through either an enamine or an iminium ion intermediate. The N-acyl group in this compound is not expected to alter this fundamental mechanism but rather to influence the stability and reactivity of these intermediates and the transition states leading to them.
Below are diagrams illustrating the generally accepted catalytic cycle for an aldol reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for an N-acyl proline-catalyzed asymmetric aldol reaction.
Caption: A typical experimental workflow for an organocatalyzed asymmetric aldol reaction.
Conclusion
While direct and extensive experimental data for this compound remains to be fully reported in the scientific literature, the well-understood structure-activity relationships of N-acyl proline derivatives provide a strong basis for its evaluation. It is reasonable to conclude that this compound would serve as a competent organocatalyst for asymmetric reactions, likely offering improved performance in terms of yield and enantioselectivity over unmodified L-proline. Its simple and accessible structure makes it an attractive candidate for further investigation and application in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. Further experimental studies are warranted to fully elucidate its catalytic potential and to establish its position within the expanding toolkit of organocatalysts.
References
A Comparative Guide to Enantiomeric Excess Determination of 1-Propionylpyrrolidine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like 1-Propionylpyrrolidine-2-carboxylic acid. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method is presented with detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most suitable approach for your research needs.
At a Glance: Method Comparison
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required sample throughput, sensitivity, and the availability of instrumentation. Chiral HPLC and GC offer high-resolution separation, while NMR with chiral solvating agents provides a rapid, non-separative approach.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of derivatized, volatile enantiomers on a chiral stationary phase. | In-situ formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Minimal, typically dissolution in the mobile phase. | Derivatization required to increase volatility and improve separation. | Simple mixing of the analyte with a chiral solvating agent in an NMR tube. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample, plus derivatization time. | Rapid, typically 5-15 minutes per sample. |
| Resolution | High resolution is achievable with appropriate column and mobile phase selection. | Very high resolution is possible, especially with capillary columns. | Resolution depends on the CSA and the specific analyte-CSA interaction. |
| Sensitivity | Generally good, depending on the detector (e.g., UV, MS). | High sensitivity, especially with flame ionization (FID) or mass spectrometry (MS) detectors. | Lower sensitivity compared to chromatographic methods. |
| Advantages | Direct analysis, wide applicability, robust. | High efficiency and resolution, suitable for volatile compounds. | Fast, non-destructive, provides structural information. |
| Disadvantages | Can be expensive due to the cost of chiral columns. | Requires derivatization, which can be time-consuming and introduce errors. | Lower sensitivity, potential for signal overlap, cost of CSAs. |
In-Depth Analysis of Each Method
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For N-acyl amino acids like this compound, polysaccharide-based CSPs are particularly effective.[1]
Experimental Protocol
A typical HPLC method for the enantiomeric separation of a compound structurally similar to this compound, such as Boc-proline, is detailed below. Optimization for the specific target molecule may be required.
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA). A common starting point is a ratio of 90:10 (hexane:ethanol) with 0.1% TFA. The ethanol percentage can be adjusted to optimize resolution and retention time.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
Expected Performance Data
The following table presents expected performance data for the chiral HPLC separation of N-acyl proline derivatives, which can be considered indicative for this compound.
| Parameter | Expected Value |
| Retention Time (k'1) | 5 - 10 min |
| Retention Time (k'2) | 6 - 12 min |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
Experimental Workflow
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves esterification of the carboxylic acid group followed by acylation of the amine group.[2][3]
Experimental Protocol
The following two-step derivatization and GC analysis protocol is adapted from methods for proline and can be applied to this compound.[2][3]
Derivatization:
-
Esterification: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Cool and evaporate the solvent.
-
Acylation: To the residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. Cool and evaporate the excess reagent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC injection.
GC Analysis:
-
Column: Astec CHIRALDEX® G-TA (trifluoroacetyl derivatized cyclodextrin), 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Oven Temperature: Isothermal at 140-160 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Carrier Gas: Helium at a constant pressure or flow rate.
Expected Performance Data
The table below shows expected performance data for the chiral GC analysis of a derivatized N-acyl proline.
| Parameter | Expected Value |
| Retention Time (t_R1) | 15 - 20 min |
| Retention Time (t_R2) | 16 - 22 min |
| Separation Factor (α) | > 1.1 |
| Resolution (Rs) | > 2.0 |
Experimental Workflow
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess. The addition of a chiral solvating agent (CSA) to a solution of the analyte leads to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate and distinguishable signals for each enantiomer in the NMR spectrum.[4][5][6] For carboxylic acids, chiral amines and their derivatives are often effective CSAs.
Experimental Protocol
A general protocol for determining enantiomeric excess using a CSA is as follows:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
CSA Addition: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-1-(1-naphthyl)ethylamine or a derivative of an amino acid[2]) to the NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
Expected Performance Data
The key performance metric for this method is the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes.
| Parameter | Expected Value |
| Analyte Concentration | 10-50 mM |
| CSA Concentration | 1-2 equivalents |
| Chemical Shift Difference (Δδ) | > 0.02 ppm for well-resolved signals |
Logical Relationship Diagram
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC, or NMR with Chiral Solvating Agents.
-
Chiral HPLC is a robust and direct method, ideal for routine analysis with minimal sample preparation.
-
Chiral GC offers excellent resolution but requires a derivatization step, making it more suitable for lower throughput applications or when very high sensitivity is needed.
-
NMR with CSAs is the fastest method and provides a non-destructive analysis, which is advantageous when sample is limited. However, it is generally less sensitive than chromatographic techniques.
The selection of the optimal method will depend on the specific requirements of the analysis, including sample matrix, required accuracy, and available instrumentation. For method validation, it is recommended to compare the results from at least two of these techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Efficiency of Pyrrolidine-2-Carboxylic Acid Derivatives in Catalysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. While L-proline (pyrrolidine-2-carboxylic acid) has established itself as a cornerstone organocatalyst, its derivatives, such as 1-Propionylpyrrolidine-2-carboxylic acid, offer potential for modified activity. This guide provides a comparative analysis of the catalytic efficiency of pyrrolidine-2-carboxylic acid and its N-substituted analogues in key organic transformations, supported by experimental data and detailed protocols.
A comprehensive literature search reveals a notable scarcity of specific experimental data on the catalytic use of this compound in widely studied reactions like aldol and Michael additions. Consequently, this guide will establish L-proline as a benchmark and draw comparisons with other N-substituted proline derivatives to infer the potential effects of an N-propionyl group on catalytic performance. The modification of the secondary amine in the pyrrolidine ring is a common strategy to tune the catalyst's efficacy, and by examining other N-acyl derivatives, we can extrapolate the likely impact of the propionyl substituent.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The efficiency of proline and its derivatives as catalysts is typically evaluated based on reaction yield, diastereoselectivity (dr), and enantioselectivity (ee).
Below is a summary of the performance of L-proline and other N-substituted proline derivatives in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 99:1 | 96 | [List et al., 2000] |
| N-Formyl-L-proline | 20 | DMSO | 24 | 85 | 95:5 | 93 | [Hayashi et al., 2006] |
| N-Acetyl-L-proline | 20 | DMSO | 48 | 78 | 94:6 | 90 | [Hayashi et al., 2006] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 10 | CH2Cl2 | 24 | 95 | >95:5 | 99 | [Cobb et al., 2005] |
Analysis of N-Acyl Substitution:
The data suggests that N-acylation of proline can influence its catalytic activity. While specific data for N-propionyl-L-proline is unavailable, we can observe a trend with N-formyl and N-acetyl derivatives. These N-acyl prolines can still catalyze the aldol reaction with high enantioselectivity, although they may require longer reaction times compared to L-proline. The electronic and steric nature of the acyl group plays a crucial role in the formation and reactivity of the key enamine intermediate. A propionyl group, being slightly bulkier and more electron-donating than formyl or acetyl groups, might be expected to exhibit a moderate influence on reaction rates and stereoselectivity.
Comparative Performance in Asymmetric Michael Additions
The Michael addition is another vital reaction for the formation of carbon-carbon bonds. The catalytic performance of proline derivatives in the addition of aldehydes or ketones to nitroolefins is a key benchmark.
The following table compares the efficiency of L-proline and a representative N-substituted derivative in the asymmetric Michael addition of propanal to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| L-Proline | 10 | CHCl3 | 96 | 72 | 95:5 | 92 | [List et al., 2002] |
| (S)-Diphenylprolinol Methyl Ether | 5 | Toluene | 2 | 97 | 93:7 | 99 | [Hayashi et al., 2005] |
Analysis of N-Substitution:
In the context of Michael additions, N-substitution can have a more pronounced effect. While L-proline is a competent catalyst, derivatives like diphenylprolinol methyl ether (where the carboxylic acid is replaced and a bulky group is attached to the nitrogen-linked carbon) can offer significantly faster reactions and higher yields and enantioselectivities. This highlights that modifications at the nitrogen terminus, even if not direct acylation, are a powerful tool for catalyst optimization. An N-propionyl group would replace the acidic proton of the proline carboxylic acid, which is often proposed to be involved in the catalytic cycle through hydrogen bonding. This could potentially alter the reaction mechanism and efficiency.
Experimental Protocols
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction:
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) is added cyclohexanone (10.0 mmol) and L-proline (0.30 mmol). The reaction mixture is stirred at room temperature for the time indicated in the table. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for the L-Proline-Catalyzed Asymmetric Michael Addition:
To a solution of β-nitrostyrene (0.5 mmol) in chloroform (2.0 mL) is added propanal (2.0 mmol) and L-proline (0.05 mmol). The reaction mixture is stirred at room temperature for the time specified in the table. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the Michael adduct. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Mechanistic Insights and the Role of N-Substitution
The catalytic cycle of proline-catalyzed reactions is generally believed to proceed through the formation of an enamine intermediate from the ketone or aldehyde donor and the secondary amine of the catalyst. The carboxylic acid group of proline is thought to play a crucial role in activating the electrophile and controlling the stereochemistry through a hydrogen-bonded transition state.
Caption: Proline catalytic cycle and the influence of N-substitution.
The diagram above illustrates the generally accepted catalytic cycle for proline-catalyzed reactions. N-substitution, such as with a propionyl group, can influence this cycle in several ways:
-
Steric Effects: A bulkier N-substituent can sterically hinder the approach of the electrophile to one face of the enamine, potentially enhancing stereoselectivity.
-
Electronic Effects: The electron-donating or -withdrawing nature of the substituent can alter the nucleophilicity of the enamine intermediate, thereby affecting the reaction rate.
-
Hydrogen Bonding: Acylation of the nitrogen removes the N-H proton, which in some proposed mechanisms, participates in hydrogen bonding. Furthermore, the acyl carbonyl could itself act as a hydrogen bond acceptor, altering the transition state geometry.
Caption: General experimental workflow for catalyzed reactions.
Conclusion
Validating the Efficacy of 1-Propionylpyrrolidine-2-carboxylic Acid as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Propionylpyrrolidine-2-carboxylic acid and its parent compound, L-proline, as organocatalysts in asymmetric synthesis. While specific quantitative data for the catalytic performance of this compound is not extensively available in the reviewed literature, this document outlines the established catalytic paradigm of N-acyl proline derivatives and provides a framework for its evaluation against the well-documented efficacy of L-proline.
Introduction to Proline-Based Organocatalysis
L-proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, most notably aldol and Michael addition reactions. Their mechanism of action typically involves the formation of a nucleophilic enamine intermediate with a carbonyl donor, which then reacts with an electrophilic acceptor. The stereoselectivity of the reaction is guided by the rigid pyrrolidine ring and the bifunctional nature of the catalyst, where the carboxylic acid group can participate in hydrogen bonding to orient the substrates in the transition state.
The N-acylation of proline, as in this compound, can influence the catalyst's solubility, steric environment, and electronic properties, thereby potentially altering its reactivity and selectivity compared to L-proline.
Comparative Performance: L-Proline as a Benchmark
Due to the limited specific experimental data for this compound in the public domain, we present a summary of the typical performance of L-proline in the asymmetric aldol reaction. This data serves as a benchmark for the expected efficacy of its N-propionyl derivative.
Table 1: Representative Performance of L-Proline in the Asymmetric Aldol Reaction
| Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | Acetone | DMSO | 20-30 | 4-24 | 68-97 | - | 76-96 |
| Isovaleraldehyde | Acetone | DMSO | 30 | 48 | 97 | - | 93 |
| Cyclohexanecarboxaldehyde | Acetone | DMSO | 30 | 48 | 95 | - | >99 |
| Benzaldehyde | Cyclohexanone | DMF | 20 | 96 | 99 | 95:5 | 99 |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Below are detailed methodologies for conducting a typical asymmetric aldol reaction using a proline-based catalyst. These protocols can be adapted for the evaluation of this compound.
General Procedure for Asymmetric Aldol Reaction
-
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Organocatalyst (L-proline or this compound) (0.1-0.3 mmol, 10-30 mol%)
-
Anhydrous solvent (e.g., DMSO, DMF, CHCl₃) (2.0 mL)
-
-
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add the organocatalyst.
-
Add the anhydrous solvent and stir until the catalyst is dissolved.
-
Add the ketone to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C, room temperature).
-
Add the aldehyde to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
-
Mechanistic Overview and Visualization
The catalytic cycle of proline-catalyzed reactions is a well-studied process. The following diagrams illustrate the key steps in the enamine-mediated activation of a ketone and the subsequent stereoselective reaction with an aldehyde.
Caption: General mechanism of proline-derivative-catalyzed aldol reaction.
The proposed transition state for the carbon-carbon bond formation highlights the role of the catalyst in achieving high stereoselectivity.
Caption: Transition state model for stereoselectivity.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the catalytic efficacy of this compound.
Caption: Workflow for catalyst efficacy validation.
Conclusion
While direct, quantitative performance data for this compound as a catalyst remains to be broadly published, the established principles of proline-based organocatalysis provide a strong foundation for its evaluation. The N-propionyl group is expected to modulate the catalyst's properties, potentially leading to enhanced solubility in a wider range of organic solvents and altered stereoselectivity. Researchers are encouraged to utilize the provided experimental protocols to systematically evaluate its efficacy against the benchmark catalyst, L-proline, and other proline derivatives. Such studies will be invaluable in elucidating the structure-activity relationship of N-acylproline catalysts and expanding the toolkit of efficient organocatalysts for asymmetric synthesis.
1-Propionylpyrrolidine-2-carboxylic Acid vs. Proline in Organocatalysis: A Comparative Guide
In the realm of asymmetric organocatalysis, L-proline has established itself as a cornerstone catalyst, often referred to as the "simplest enzyme" for its remarkable ability to catalyze a wide array of stereoselective transformations.[1] This guide provides a detailed comparison between L-proline and its N-acylated derivative, 1-propionylpyrrolidine-2-carboxylic acid, focusing on their respective roles and performance in organocatalysis, supported by experimental data and mechanistic insights.
Core Catalytic Principles: The Crucial Role of Proline's Structure
The catalytic efficacy of L-proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[2] This structure is central to its catalytic cycle in reactions such as aldol, Mannich, and Michael additions.[1][3] The secondary amine is essential for the formation of a nucleophilic enamine intermediate with a carbonyl donor, while the carboxylic acid group acts as a Brønsted acid to activate the electrophile and control the stereochemistry of the reaction through a hydrogen-bonded transition state.[1][4]
Performance of L-Proline in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a hallmark of proline catalysis. A typical example is the reaction between acetone and an aldehyde. The performance of L-proline in this reaction is well-documented, consistently delivering high yields and enantioselectivities.
| Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 | [5] |
| Isobutyraldehyde | Acetone | 30 | 48 | 97 | 96 | [5] |
| 4-Nitrobenzaldehyde | MeOH/H₂O | 10 | 19 | >99 | 98 | [6] |
| Benzaldehyde | MeOH/H₂O | 10 | 72 | 90 | 97 | [6] |
The Impact of N-Acylation: The Case of this compound
This compound, also known as N-propionyl-L-proline, features a propionyl group attached to the nitrogen atom of the pyrrolidine ring. This seemingly minor modification has profound implications for its catalytic activity in the context of enamine-based organocatalysis.
While N-acyl-proline derivatives have been explored in other areas of chemistry, their application as direct organocatalysts for enamine-mediated reactions is not prevalent due to this fundamental mechanistic inhibition. Research into proline derivatives for organocatalysis has largely focused on modifications at other positions of the pyrrolidine ring or the carboxylic acid group to enhance solubility, activity, and selectivity, while retaining the essential secondary amine.[2][7]
Experimental Protocols
Proline-Catalyzed Asymmetric Aldol Reaction
The following is a general procedure for the L-proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
L-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO or a methanol/water mixture)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of L-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent) and the ketone (5-10 equivalents).
-
Stir the reaction mixture at the desired temperature (typically ranging from -10°C to room temperature) for the specified time (4-72 hours), monitoring the reaction progress by TLC or GC.[6][8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.[8]
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Mechanistic Visualization
The catalytic cycle of proline in an aldol reaction can be visualized as follows:
Caption: Catalytic cycle of L-proline in the asymmetric aldol reaction.
Logical Relationship of Catalytic Activity
The following diagram illustrates the logical flow of why proline is an effective catalyst and why its N-acylated counterpart is not.
Caption: Comparison of the structural basis for catalytic activity.
Conclusion
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proline-catalyzed-direct-asymmetric-aldol-reactions - Ask this paper | Bohrium [bohrium.com]
- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1-Propionylpyrrolidine-2-carboxylic Acid Analogs in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the catalytic performance of 1-Propionylpyrrolidine-2-carboxylic acid and its analogs, experimental data should be systematically collected and organized. The following table illustrates a proposed structure for presenting such data from a hypothetical asymmetric aldol reaction between an aldehyde and a ketone. This format allows for a clear assessment of key performance indicators such as yield, diastereoselectivity, and enantioselectivity.
| Catalyst/Analog | N-Acyl Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound | Propionyl | Data | Data | Data |
| N-Acetyl-L-proline | Acetyl | Data | Data | Data |
| N-Formyl-L-proline | Formyl | Data | Data | Data |
| L-Proline (Reference) | - | Data | Data | Data |
Note: The data in this table is illustrative. A comprehensive experimental study is required to generate actual comparative values.
Experimental Protocols: A Representative Asymmetric Aldol Reaction
The following is a detailed protocol for a direct asymmetric aldol reaction catalyzed by L-proline. This protocol can be adapted for the evaluation of N-acyl-L-proline analogs like this compound.
Reaction: Asymmetric aldol reaction of 4-nitrobenzaldehyde with acetone.
Materials:
-
L-proline (or N-acyl-L-proline analog)
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the organocatalyst (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol).[1]
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or cooled to 0°C) for a designated period (e.g., 24-72 hours), monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by standard analytical techniques (e.g., ¹H NMR, chiral HPLC).
Mandatory Visualization: Catalytic Cycle and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycle for proline-catalyzed asymmetric reactions and a typical experimental workflow.
Caption: Proposed catalytic cycle for proline-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for asymmetric organocatalysis.
References
A Researcher's Guide to Cross-Reactivity Assessment: The Case of 1-Propionylpyrrolidine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its specificity. This guide provides a comparative framework for assessing the cross-reactivity of 1-Propionylpyrrolidine-2-carboxylic acid, a molecule of interest in various research contexts. Due to the limited publicly available cross-reactivity data for this specific compound, this guide presents a hypothetical comparative analysis based on structurally similar compounds and outlines the established experimental protocols for such studies.
Hypothetical Cross-Reactivity Profile
To illustrate the importance of cross-reactivity studies, the following table summarizes hypothetical data for this compound against a panel of related compounds. This data is for illustrative purposes and underscores the type of information that would be generated in a comprehensive cross-reactivity assessment.
| Compound | Target Receptor/Enzyme | Binding Affinity (Ki, nM) | % Cross-Reactivity |
| This compound | Target X | 50 | 100% |
| N-Acetyl-L-proline | Target X | >10,000 | <0.5% |
| N-Butyryl-L-proline | Target X | 800 | 6.25% |
| Pyrrolidine-2-carboxylic acid (Proline) | Target X | >10,000 | <0.5% |
| 1-Propionylpiperidine-2-carboxylic acid | Target X | 1,500 | 3.33% |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of a compound's cross-reactivity involves a variety of robust experimental techniques. The following are detailed methodologies for key experiments that would be employed to generate the data presented above.
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and analogous compounds for a target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand).
-
Test compounds: this compound and a panel of structurally related molecules.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
A constant concentration of the radiolabeled ligand and the receptor preparation are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a defined period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be adapted to assess the cross-reactivity of small molecules by measuring their ability to compete with a labeled antigen for binding to a specific antibody.
Objective: To quantify the cross-reactivity of this compound and its analogs against a target-specific antibody.
Materials:
-
Microtiter plates coated with the target antigen.
-
Primary antibody specific to the target antigen.
-
Enzyme-conjugated secondary antibody.
-
Test compounds.
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Stop solution.
-
Plate reader.
Procedure:
-
The microtiter plate wells are coated with the target antigen and incubated to allow for binding.
-
The wells are washed to remove any unbound antigen.
-
The test compound and the primary antibody are added to the wells and incubated. The test compound will compete with the coated antigen for binding to the primary antibody.
-
The wells are washed to remove unbound antibodies and test compounds.
-
The enzyme-conjugated secondary antibody, which binds to the primary antibody, is added and incubated.
-
After another wash step, the substrate is added, and the color development is allowed to proceed.
-
The reaction is stopped with a stop solution, and the absorbance is measured using a plate reader.
-
The percentage of cross-reactivity is calculated based on the concentration of the test compound required to cause a 50% reduction in the signal compared to the reference compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand and an analyte.[1][2]
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of this compound to a target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified target protein.
-
Test compounds.
-
Running buffer.
Procedure:
-
The target protein is immobilized on the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The test compound (analyte) is injected at various concentrations over the sensor surface.
-
The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of koff/kon.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a lead compound.
Caption: Workflow for assessing the cross-reactivity of a lead compound.
Conclusion
References
Safety Operating Guide
Prudent Disposal of 1-Propionylpyrrolidine-2-carboxylic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols
I. Hazard Assessment and Safety Precautions
Based on available data for similar compounds, 1-Propionylpyrrolidine-2-carboxylic acid should be handled with care. The following potential hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed.
-
Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
To mitigate risks, the following PPE should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is advised. |
II. Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of this compound.
1. Waste Segregation and Collection:
- Collect waste this compound and any materials contaminated with it (e.g., filter paper, paper towels) in a dedicated, clearly labeled, and sealed waste container.
- The container must be made of a material compatible with the chemical.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. Neutralization (for small quantities):
- For small spills or residual amounts, careful neutralization can be considered.
- Work in a fume hood.
- Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the acidic waste.
- Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
- Be aware of potential gas evolution (carbon dioxide) and control the rate of addition to prevent frothing and splashing.
3. Final Disposal:
- All waste, whether neutralized or not, must be disposed of as hazardous chemical waste.
- Arrange for pickup by a licensed environmental waste management company.
- Provide the waste disposal company with all available information about the chemical.
- Never dispose of this compound down the drain or in regular trash.
III. Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety assessment and adherence to all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Personal protective equipment for handling 1-Propionylpyrrolidine-2-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1-Propionylpyrrolidine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[2] |
| Hands | Chemical-resistant gloves.[1][3] | Nitrile or butyl rubber gloves are recommended for handling acids.[2] Gloves must be inspected before use.[1] |
| Body | Laboratory coat.[3] For larger quantities, an impervious apron should be worn.[3] | A Nomex® lab coat over cotton clothing is recommended.[4] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.[2][4] | For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[2] |
Experimental Protocols
Handling and Storage:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Safe Handling Practices :
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe dust or vapors.[6]
-
When transferring, use appropriate tools to avoid spills. For breakable containers, use secondary non-breakable containers.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5][7]
-
-
Storage :
Spill Management:
-
Small Spills :
-
For small spills, restrict access to the area.[3]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[10][11]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Clean the spill area with soap and water.
-
-
Large Spills :
Disposal Plan:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators are responsible for proper classification and disposal.[6][7] Do not empty into drains.[6]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. leelinework.com [leelinework.com]
- 3. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
